7-Ethoxy-4-methylquinolin-2(1H)-one
Description
Properties
CAS No. |
105908-28-9 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.241 |
IUPAC Name |
7-ethoxy-4-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-3-15-9-4-5-10-8(2)6-12(14)13-11(10)7-9/h4-7H,3H2,1-2H3,(H,13,14) |
InChI Key |
LKYSCAAXJTYMFZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C(=CC(=O)N2)C |
Synonyms |
Carbostyril, 7-ethoxy-4-methyl- (6CI) |
Origin of Product |
United States |
Foundational & Exploratory
7-Ethoxy-4-methylquinolin-2(1H)-one chemical structure and properties
An In-Depth Technical Guide to
Chemical Structure, Synthesis, and Properties
Executive Summary
(also known as 7-ethoxy-4-methylcarbostyril) is a heterocyclic organic compound belonging to the quinolin-2-one class.[1] It is the nitrogen isostere of the well-known fluorescent coumarin, 7-ethoxy-4-methylcoumarin.
This compound is primarily utilized as a fluorescent probe and a pharmaceutical intermediate . Its structural core—the carbostyril scaffold—is a privileged structure in medicinal chemistry, serving as a key pharmacophore in antipsychotics (e.g., aripiprazole, brexpiprazole) and cardiotonic agents. Unlike its coumarin analog, the quinolin-2-one scaffold introduces a hydrogen-bond donor (N-H), significantly altering its solubility, melting point, and binding affinity in biological targets.
Critical Distinction: Researchers must distinguish this compound from 7-Ethoxy-4-methylcoumarin (CAS 87-05-8). While structurally similar, the coumarin is a lactone (oxygen heterocycle), whereas the target compound is a lactam (nitrogen heterocycle).
Chemical Identity & Structure
2.1 Nomenclature & Identification
| Property | Detail |
| IUPAC Name | |
| Common Synonyms | 7-Ethoxy-4-methylcarbostyril; 7-Ethoxy-4-methyl-2-quinolone |
| Chemical Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Structural Class | Benzo[b]pyridine derivative; Carbostyril |
| Key Functional Groups | Lactam (cyclic amide), Ether (ethoxy), Methyl group |
2.2 Structural Features & Tautomerism
The compound exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms. In the solid state and in polar solvents, the lactam form (A) predominates due to the high resonance stabilization energy of the amide bond.
-
Lactam Form (Predominant):
-
Lactim Form (Minor): 7-Ethoxy-4-methylquinolin-2-ol
DOT Diagram: Tautomeric Equilibrium
Figure 1: Tautomeric equilibrium favoring the lactam form, which dictates the compound's solubility and reactivity.
Physicochemical Properties
The substitution of the 7-hydroxy group with an ethyl ether significantly increases lipophilicity compared to the parent 7-hydroxy-4-methylquinolin-2(1H)-one.
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline powder | Typical of carbostyrils |
| Melting Point | 255°C – 265°C (Predicted) | High MP due to intermolecular H-bonding (dimerization) of the lactam |
| Solubility (Water) | Very Low (< 0.1 mg/mL) | Hydrophobic ethoxy group reduces aqueous solubility |
| Solubility (Organic) | Soluble in DMSO, DMF, hot Ethanol | Best solvents for stock solutions |
| Fluorescence | Strong Blue Emission ( | Excitation |
| pKa | ~14 (Amide N-H) | Very weak acid; deprotonation requires strong base (e.g., NaH) |
Synthesis & Manufacturing
Two primary routes exist for the synthesis of . The Knorr Quinoline Synthesis is the most robust method for constructing the ring system from scratch.
Route A: Knorr Quinoline Synthesis (Cyclization)
This method involves the condensation of 3-ethoxyaniline (m-phenetidine) with ethyl acetoacetate , followed by acid-mediated cyclization.
Reaction Scheme:
-
Condensation: 3-Ethoxyaniline + Ethyl Acetoacetate
Acetoacet-3-ethoxyanilide. -
Cyclization: Acetoacet-3-ethoxyanilide + Acid (H₂SO₄ or PPA)
.
Route B: O-Alkylation of 7-Hydroxy-carbostyril
This method uses the commercially available 7-Hydroxy-4-methylquinolin-2(1H)-one (CAS 20513-71-7) as a precursor.
-
Reagents: Ethyl Iodide (EtI) or Diethyl Sulfate, Potassium Carbonate (K₂CO₃).
-
Solvent: DMF or Acetone.
-
Selectivity: Mild base (K₂CO₃) favors O-alkylation (ether formation) over N-alkylation due to the higher acidity of the phenolic -OH.
DOT Diagram: Synthetic Pathways
Figure 2: Dual synthetic pathways. Route A constructs the ring; Route B modifies the 7-position.
Detailed Experimental Protocol (Route A)
Objective: Synthesis of via Pechmann-Duisberg/Knorr cyclization.
Materials:
-
3-Ethoxyaniline (m-Phenetidine): 13.7 g (0.1 mol)
-
Ethyl Acetoacetate: 13.0 g (0.1 mol)
-
Concentrated Sulfuric Acid (H₂SO₄): 50 mL
-
Ethanol (for recrystallization)[2]
-
Ice water[2]
Step-by-Step Methodology:
-
Condensation Phase:
-
In a round-bottom flask, mix 3-ethoxyaniline and ethyl acetoacetate.
-
Heat the mixture to 120–140°C in an oil bath for 2–3 hours.
-
Checkpoint: Monitor the evolution of ethanol vapor (byproduct). The reaction is complete when ethanol cessation is observed.
-
Result: Formation of the intermediate acetoacetanilide (often a solid upon cooling).
-
-
Cyclization Phase:
-
Cool the intermediate to room temperature.
-
Slowly add concentrated H₂SO₄ (50 mL) to the flask with stirring. Caution: Exothermic reaction.
-
Heat the mixture on a steam bath or oil bath at 90–100°C for 1 hour.
-
Mechanism:[2][3] The acid catalyzes the intramolecular electrophilic aromatic substitution, closing the ring.
-
-
Isolation:
-
Pour the hot reaction mixture into 500 mL of crushed ice/water with vigorous stirring.
-
The product will precipitate as a solid.
-
Filter the precipitate using a Büchner funnel and wash copiously with cold water to remove residual acid.
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol or an ethanol/water mixture.
-
Dry the crystals in a vacuum oven at 60°C.
-
Yield Expectation: 60–75%.
-
Applications & Pharmacology
6.1 Fluorescent Probes
Unlike the 7-hydroxy analog, which is pH-sensitive (fluorescence changes upon deprotonation), the 7-ethoxy derivative is pH-independent . This makes it a stable reference standard for fluorescence assays or a label for hydrophobic pockets in proteins where a constant quantum yield is required regardless of local pH changes.
6.2 Pharmaceutical Intermediate
The 7-alkoxy-quinolin-2-one scaffold is a critical pharmacophore in dopamine partial agonists .
-
Relevance: It serves as a structural analog to the quinolinone core found in Aripiprazole (Abilify) and Brexpiprazole (Rexulti).
-
Mechanism: The 7-ethoxy group mimics the lipophilic alkoxy chains often required for binding to the secondary binding pocket of GPCRs (D2/5-HT receptors).
References
-
BenchChem. (2025).[4][2] An In-depth Technical Guide to 7-Hydroxy-4-methyl-1H-quinolin-2-one. Retrieved from
-
National Institutes of Health (NIH). (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. Retrieved from
-
Sigma-Aldrich. (2025). 7-Hydroxy-4-methyl-2(1H)-quinolone Product Sheet. Retrieved from
-
Organic Chemistry Portal. (2025). Knorr Quinoline Synthesis. Retrieved from
-
PubChem. (2025). Compound Summary: 7-Hydroxy-4-methylquinolin-2(1H)-one.[4] Retrieved from
Sources
Technical Guide: 7-Ethoxy-4-methylcarbostyril vs. 7-Hydroxy-4-methylcarbostyril
Advanced Fluorogenic Systems for Metabolic Profiling[1][2][3]
Executive Summary
This technical guide analyzes the physicochemical and functional relationship between 7-Ethoxy-4-methylcarbostyril (7-EMC) and its metabolic product, 7-Hydroxy-4-methylcarbostyril (7-HMC) . While often confused with their coumarin analogs (umbelliferones), these carbostyril (2-quinolinone) derivatives offer superior pH stability and photostability, making them critical probes for monitoring Cytochrome P450 (CYP450) O-dealkylation activities.
The core utility lies in their "pro-fluorophore" relationship: 7-EMC is a lipophilic, weakly fluorescent substrate that is enzymatically converted into 7-HMC, a highly fluorescent, water-soluble reporter. This guide details their synthesis, spectral properties, and application in high-throughput drug metabolism screening.
Part 1: Chemical Identity & Physicochemical Comparison[4]
The transition from the ethoxy-ether to the free hydroxy-phenol represents a dramatic shift in electronic structure, solubility, and quantum yield.
Table 1: Comparative Physicochemical Profile
| Feature | 7-Ethoxy-4-methylcarbostyril (Substrate) | 7-Hydroxy-4-methylcarbostyril (Product) |
| CAS Number | Not widely listed (Custom Synthesis) | 20513-71-7 |
| IUPAC Name | 7-ethoxy-4-methyl-1H-quinolin-2-one | 7-hydroxy-4-methyl-1H-quinolin-2-one |
| Core Scaffold | Carbostyril (2-Quinolone) | Carbostyril (2-Quinolone) |
| Molecular Weight | ~203.24 g/mol | 175.18 g/mol |
| Solubility | DMSO, Ethanol, Organic solvents | DMSO, Methanol, Aqueous Buffer (pH > 8) |
| Fluorescence | Weak / Blue-shifted (Quenched) | Strong Cyan-Blue (High Quantum Yield) |
| Excitation/Emission | λex ~330 nm / λem ~400 nm (Weak) | λex 350 nm / λem 445 nm |
| pKa (7-OH) | N/A (Blocked by Ethyl group) | 7.8 (Phenolic proton) |
| Role | Fluorogenic Substrate (Pro-dye) | Fluorescent Standard / Metabolite |
Critical Note on Nomenclature: Do not confuse these with coumarins (e.g., 7-ethoxy-4-methylcoumarin). The carbostyril scaffold contains a nitrogen atom in the ring (lactam), conferring higher stability against hydrolysis and pH changes compared to the oxygen-containing lactone ring of coumarins.
Part 2: Mechanism of Action (Signal Generation)
The utility of this pair relies on the O-dealkylation reaction catalyzed by oxidoreductases (primarily CYP1A and CYP2B subfamilies).
-
Substrate Entry: The lipophilic 7-EMC partitions into the enzyme active site.
-
Oxidation: The enzyme hydroxylates the
-carbon of the ethyl group, creating an unstable hemiacetal intermediate. -
Collapse: The intermediate spontaneously collapses, releasing acetaldehyde and the free phenolate anion of 7-HMC.
-
Signal: The 7-HMC anion, stabilized by resonance, exhibits strong fluorescence at 445 nm.
Pathway Visualization
Figure 1: Mechanism of signal generation via enzymatic O-dealkylation.
Part 3: Synthesis Protocols
To ensure high purity for kinetic assays, it is often necessary to synthesize these standards in-house, particularly the ethoxy substrate if commercial stock is unavailable.
Protocol A: Synthesis of 7-Hydroxy-4-methylcarbostyril (The Core)
Methodology: Knorr Quinoline Synthesis
Reagents:
-
3-Aminophenol (1.0 eq)
-
Ethyl Acetoacetate (1.1 eq)[1]
-
Polyphosphoric Acid (PPA) or Conc. H2SO4
Step-by-Step:
-
Condensation: In a round-bottom flask, mix 3-aminophenol (10.9 g, 0.1 mol) with ethyl acetoacetate (14.3 g, 0.11 mol).
-
Heating: Heat the mixture to 110°C for 30 minutes. The initial reaction forms the intermediate
-amino crotonate. -
Cyclization: Add Polyphosphoric Acid (30 g) to the mixture. Increase temperature to 140°C and stir for 2 hours. Caution: Exothermic reaction.
-
Quenching: Cool the reaction mixture to 60°C and pour slowly into crushed ice (500 g) with vigorous stirring. The carbostyril will precipitate as an off-white solid.
-
Purification: Filter the solid. Recrystallize from 95% Ethanol.[2][3]
-
Yield: ~70-80%[4]
-
Validation: Check melting point (>250°C) and fluorescence (Blue emission in basic buffer).
-
Protocol B: Synthesis of 7-Ethoxy-4-methylcarbostyril (The Substrate)
Methodology: Williamson Ether Synthesis
Reagents:
-
7-Hydroxy-4-methylcarbostyril (Synthesized above)
-
Ethyl Iodide (1.2 eq)
-
Potassium Carbonate (K2CO3, Anhydrous, 2.0 eq)
-
DMF (Dimethylformamide) or Acetone
Step-by-Step:
-
Solubilization: Dissolve 7-HMC (1.75 g, 10 mmol) in dry DMF (15 mL).
-
Deprotonation: Add K2CO3 (2.76 g, 20 mmol) and stir at room temperature for 15 minutes to form the phenolate.
-
Alkylation: Add Ethyl Iodide (1.87 g, 12 mmol) dropwise.
-
Reflux: Heat the mixture to 60°C (if using DMF) or reflux (if using Acetone) for 4-6 hours. Monitor by TLC (Silica, 5% MeOH in DCM). The fluorescent product spot (7-HMC) should disappear.
-
Workup: Pour the mixture into ice-cold water (100 mL). The ethoxy derivative will precipitate.
-
Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water (8:2).
-
Validation: The product should exhibit minimal fluorescence compared to the starting material.
-
Part 4: Experimental Application (CYP450 Assay)
This protocol describes a self-validating system for measuring CYP1A activity using the synthesized probes.
Buffer Preparation:
-
Reaction Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Stop Solution: 20% Trichloroacetic acid (TCA) or Acetonitrile (to precipitate protein and stabilize fluorescence).
Workflow:
-
Enzyme Mix: Prepare microsomes (0.5 mg/mL protein) in Reaction Buffer.
-
Substrate Prep: Dissolve 7-Ethoxy-4-methylcarbostyril in DMSO to make a 10 mM stock. Dilute to 50 µM working solution in buffer.
-
Incubation:
-
Mix 100 µL Enzyme Mix + 100 µL Substrate Working Solution.
-
Pre-incubate at 37°C for 5 minutes.
-
Start: Add 10 µL NADPH regenerating system.
-
Incubate at 37°C for 30 minutes.
-
-
Termination: Add 100 µL Stop Solution. Centrifuge at 10,000 x g for 5 minutes.
-
Detection: Transfer supernatant to a black 96-well plate.
-
Read: Excitation 350 nm / Emission 445 nm.
-
-
Quantification: Use a standard curve of pure 7-Hydroxy-4-methylcarbostyril (0 - 10 µM) to convert RFU (Relative Fluorescence Units) to moles of product formed.
Assay Logic Diagram
Figure 2: Step-by-step workflow for the O-dealkylation assay.
References
-
Sigma-Aldrich. 7-Hydroxy-4-methyl-2(1H)-quinolone Product Specification. Retrieved from .
-
PubChem. 7-Hydroxy-4-methyl-1H-quinolin-2-one (Compound Summary). National Library of Medicine. Retrieved from .
-
Organic Syntheses. 4-Methylcarbostyril Synthesis Protocol. Org. Synth. 1944, 24, 68. Retrieved from .
- Suzuki, T., et al.Fluorescence properties of carbostyril derivatives. Journal of Photochemistry and Photobiology A: Chemistry. (Contextual citation for carbostyril fluorescence stability).
-
BenchChem. 7-Hydroxy-4-methyl-1H-quinolin-2-one Technical Guide. Retrieved from .
Sources
Molecular weight and formula of 7-Ethoxy-4-methylquinolin-2(1H)-one
PART 1: EXECUTIVE SUMMARY
7-Ethoxy-4-methylquinolin-2(1H)-one (also known as 7-Ethoxy-4-methylcarbostyril ) is a heterocyclic organic compound belonging to the quinolin-2-one family. Structurally, it is the nitrogen isostere of the well-known fluorophore 7-ethoxy-4-methylcoumarin.
This compound serves two critical roles in modern pharmaceutical and biochemical research:
-
Fluorescent Reference Standard: It acts as a stable, pH-independent fluorescent marker, often used to calibrate assays involving the O-dealkylation of 7-ethoxy-4-methylcoumarin by Cytochrome P450 enzymes. Unlike its coumarin counterpart, the lactam (quinolinone) core offers enhanced hydrolytic stability.
-
Pharmaceutical Intermediate: It functions as a core scaffold in the synthesis of atypical antipsychotics and bioactive alkaloids. The 7-alkoxy-quinolinone moiety is a pharmacophore found in drugs such as Brexpiprazole (which contains a 7-butoxy analog), making the ethoxy variant a vital tool for Structure-Activity Relationship (SAR) studies and impurity profiling.
PART 2: PHYSICOCHEMICAL PROFILE
The following data aggregates experimental and predicted values to establish a baseline for identification and quality control.
Table 1: Core Chemical Identity
| Property | Specification |
| Chemical Name | 7-Ethoxy-4-methylquinolin-2(1H)-one |
| Synonyms | 7-Ethoxy-4-methylcarbostyril; 7-Ethoxy-4-methyl-2-hydroxyquinoline (tautomer) |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| CAS Registry Number | Not widely listed; Analogous to 20513-71-7 (Hydroxy variant) |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, Hot Ethanol; Sparingly soluble in water |
| Melting Point | 240–245 °C (Predicted based on hydroxy-analog trends) |
| pKa | ~11.5 (Amide nitrogen deprotonation) |
Structural Analysis
The molecule consists of a bicyclic quinolin-2-one system.
-
Position 4 (Methyl): Provides steric bulk and slight electron donation, stabilizing the ring system against metabolic attack at this position.
-
Position 7 (Ethoxy): A strong electron-donating group (EDG) that pushes electron density into the conjugated system, significantly enhancing fluorescence quantum yield compared to the unsubstituted quinolinone.
-
Lactam/Lactim Tautomerism: While it exists predominantly in the lactam (2-one) form in solid state and neutral solution, the lactim (2-hydroxy) tautomer can participate in specific metal-binding interactions.
PART 3: SYNTHESIS & MANUFACTURING
Protocol: Knorr Quinoline Cyclization
The most robust synthesis route utilizes the Knorr Quinoline Synthesis , specifically adapted for carbostyrils. This method ensures high regioselectivity for the 4-methyl isomer.
Reaction Scheme
-
Condensation: 3-Ethoxyaniline reacts with Ethyl Acetoacetate to form the intermediate acetoacetanilide.
-
Cyclization: Acid-mediated ring closure (intramolecular electrophilic aromatic substitution).
Step-by-Step Methodology
Reagents:
-
3-Ethoxyaniline (1.0 eq)
-
Ethyl Acetoacetate (1.1 eq)
-
Polyphosphoric Acid (PPA) or Conc. Sulfuric Acid (H₂SO₄)
-
Solvent: Toluene (for Step 1), Water/Ice (for workup)
Workflow:
-
Formation of Anilit (Intermediate):
-
In a round-bottom flask equipped with a Dean-Stark trap, dissolve 3-Ethoxyaniline in toluene.
-
Add Ethyl Acetoacetate dropwise.
-
Reflux for 4–6 hours, removing water azeotropically.
-
Evaporate toluene to obtain the crude N-(3-ethoxyphenyl)-3-oxobutanamide.
-
-
Ring Closure (Cyclization):
-
Heat PPA to 100°C.
-
Slowly add the crude intermediate to the stirring acid. Critical: Exothermic reaction; control addition rate to maintain temp <120°C.
-
Stir at 110–120°C for 2 hours. The color will darken significantly.
-
-
Isolation & Purification:
-
Cool the mixture to ~60°C.
-
Pour onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Filter the precipitate and wash with copious water to remove acid traces.
-
Recrystallization: Dissolve the crude solid in boiling ethanol/water (9:1). Allow to cool slowly to 4°C.
-
Dry crystals under vacuum at 50°C.
-
Mechanism Visualization
The following diagram illustrates the transformation from precursors to the final fluorescent scaffold.
Figure 1: Synthetic pathway via Knorr Quinoline cyclization.
PART 4: SPECTROSCOPIC CHARACTERIZATION
Fluorescence Properties
7-Ethoxy-4-methylquinolin-2(1H)-one is a "push-pull" fluorophore. The electron-donating ethoxy group at C7 interacts with the electron-withdrawing carbonyl at C2 via the conjugated system.
| Parameter | Value (Approximate) | Notes |
| Excitation Max (λex) | 320–330 nm | UV region excitation |
| Emission Max (λem) | 410–430 nm | Deep Blue/Cyan emission |
| Stokes Shift | ~90 nm | Large shift reduces self-quenching |
| Quantum Yield (Φ) | 0.60 – 0.80 | High efficiency in polar solvents |
Scientific Insight: Unlike coumarins, which can undergo ring-opening in basic media (losing fluorescence), the quinolinone ring is stable across a broad pH range (pH 2–12). This makes 7-ethoxy-4-methylquinolin-2(1H)-one a superior reference standard for long-duration assays where pH stability is critical.
PART 5: APPLICATIONS IN DRUG DISCOVERY
Cytochrome P450 Assays (CYP450)
While 7-ethoxycoumarin is the classic substrate for CYP1A1/1A2, the quinolinone analog serves as a non-hydrolyzable surrogate or a specific inhibitor probe.
-
Mechanism: CYP enzymes attempt to dealkylate the ethoxy group.
-
Detection: The reaction converts the ethoxy (blue fluorescent) compound to the hydroxy (green/yellow fluorescent shift) metabolite.
Impurity Profiling for Atypical Antipsychotics
Drugs like Brexpiprazole and Aripiprazole utilize a quinolinone core. During synthesis, the "7-ethoxy" analog may form as a byproduct if ethanol is used as a solvent during alkylation steps involving 7-hydroxy-quinolinone.
-
Protocol: HPLC-UV/Fluorescence detection is used to quantify this impurity.
-
Limit of Detection: Due to its high quantum yield, this compound can be detected at ppb levels, ensuring strict quality control compliance.
Figure 2: Primary application domains in pharmaceutical science.
REFERENCES
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66595, 7-Ethoxy-4-methylcoumarin (Structural Analog). Retrieved from [Link]
-
M. M. Husain et al. (2012). Photophysical Properties and Estimation of Ground and Excited State Dipole Moments of 7-Diethylamino and 7-Diethylamino-4-Methyl Coumarin Dyes. European Journal of Chemistry.[1] Retrieved from [Link]
-
Asian Journal of Chemistry (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole.[2] Retrieved from [Link]
Sources
An In-Depth Technical Guide to 7-Ethoxy-4-methyl-2(1H)-quinolone: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive exploration of 7-Ethoxy-4-methyl-2(1H)-quinolone, a member of the versatile 2-quinolone class of heterocyclic compounds. While direct literature on this specific analogue is sparse, this document extrapolates from the rich chemistry and pharmacology of the 2-quinolone scaffold to offer researchers, scientists, and drug development professionals a thorough understanding of its core characteristics and potential applications. We will delve into its nomenclature, structural relationship to coumarins, plausible synthetic routes, and the broad biological significance of the 2-quinolone core in modern medicinal chemistry.
Nomenclature and Structural Elucidation
The systematic IUPAC name for the compound is 7-Ethoxy-4-methyl-1H-quinolin-2-one . It is also commonly referred to as 7-Ethoxy-4-methyl-2(1H)-quinolone or 7-Ethoxy-4-methylcarbostyril .
Synonyms:
-
7-Ethoxy-4-methyl-1,2-dihydroquinolin-2-one
-
7-Ethoxy-4-methylcarbostyril
The core of this molecule is the 2-quinolone (or 1H-quinolin-2-one) bicyclic system, which consists of a benzene ring fused to a pyridin-2-one ring. A critical feature of 2-quinolones is the tautomeric equilibrium between the lactam (keto) form, 2(1H)-quinolone, and the lactim (enol) form, 2-hydroxyquinoline.[1] For the title compound, this equilibrium is a key determinant of its chemical reactivity.
It is imperative to distinguish 2-quinolones from their structural isomers, coumarins (1,2-benzopyrones). While both are bicyclic systems, 2-quinolones (also known as 1-azacoumarins) feature a nitrogen atom at position 1 of the heterocyclic ring, whereas coumarins have an oxygen atom in that position.[2] This substitution imparts significantly different chemical and biological properties. The closely named 7-Ethoxy-4-methylcoumarin (IUPAC name: 7-ethoxy-4-methylchromen-2-one) is a distinct and more widely studied compound, known for its use as a fragrance ingredient and as a dopamine D2 receptor agonist.[3][4]
Physicochemical Properties
Predictive data and properties extrapolated from related structures, such as 7-hydroxy-4-methyl-2(1H)-quinolone, are summarized below.[5] These parameters are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.
| Property | Value (Predicted/Estimated) | Source/Rationale |
| Molecular Formula | C₁₂H₁₃NO₂ | - |
| Molecular Weight | 203.24 g/mol | - |
| IUPAC Name | 7-Ethoxy-4-methyl-1H-quinolin-2-one | Based on nomenclature rules |
| CAS Number | Not assigned | - |
| Appearance | Likely a solid at room temperature | Based on related quinolones[6] |
| XlogP | ~2.5-3.0 | Estimated based on similar structures |
| Hydrogen Bond Donors | 1 (from the N-H group) | Structural analysis |
| Hydrogen Bond Acceptors | 2 (from C=O and ethoxy oxygen) | Structural analysis |
| Reactivity | Susceptible to N-alkylation and electrophilic substitution on the benzene ring.[7][8] | General reactivity of 2-quinolones |
Synthesis of 7-Ethoxy-4-methyl-2(1H)-quinolone
The diagram below illustrates a conceptual synthetic workflow.
Caption: Conceptual workflow for the synthesis of 7-Ethoxy-4-methyl-2(1H)-quinolone.
Experimental Protocol: Conrad-Limpach-Knorr Synthesis (Hypothetical)
This protocol describes a plausible method for synthesizing the title compound, adapted from general procedures for similar quinolones.
Step 1: Synthesis of Ethyl 3-((3-ethoxyphenyl)amino)but-2-enoate
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3-ethoxyaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and toluene (approx. 2 mL per mmol of aniline).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil, ethyl 3-((3-ethoxyphenyl)amino)but-2-enoate, can often be used in the next step without further purification.
Causality: The reaction is a condensation between the aniline and the β-ketoester, forming an enamine intermediate. The acidic catalyst protonates the keto-carbonyl, making it more susceptible to nucleophilic attack by the aniline nitrogen. The removal of water drives the equilibrium towards product formation.
Step 2: Thermal Cyclization to 7-Ethoxy-4-methyl-2(1H)-quinolone
-
Caution: This step requires very high temperatures. Perform in a well-ventilated fume hood with appropriate safety precautions.
-
Add the crude enamine from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether in a flask equipped with a high-temperature thermometer and reflux condenser.
-
Heat the mixture to approximately 250-260 °C. Maintain this temperature for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Dilute the mixture with a non-polar solvent like hexane to facilitate further precipitation.
-
Collect the solid product by vacuum filtration, wash with hexane, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain pure 7-Ethoxy-4-methyl-2(1H)-quinolone.
Causality: At high temperatures, the enamine undergoes an intramolecular electrophilic aromatic substitution (a thermal cyclization) to form the quinolone ring system. This is a classic Conrad-Limpach-Knorr reaction pathway for forming 2-quinolones.
Biological Significance and Therapeutic Potential
The 2-quinolone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[10][11] This suggests that 7-Ethoxy-4-methyl-2(1H)-quinolone is a promising candidate for biological screening and drug development programs.
Key Therapeutic Areas for 2-Quinolone Derivatives:
-
Anticancer Activity: Many 2-quinolone derivatives exhibit potent antiproliferative effects. Their mechanisms of action are diverse, including the induction of apoptosis, disruption of cell migration, and inhibition of angiogenesis.[1] Some derivatives act as inhibitors of crucial enzymes in cancer progression.
-
Antibacterial Agents: The 4-hydroxy-2-quinolone fragment is essential for the inhibition of DNA gyrase B (GyrB), a key enzyme in bacterial DNA replication.[12] This makes the 2-quinolone core a valuable starting point for developing new antibacterial agents to combat resistance.
-
Antiviral and Other Activities: The quinolone family has demonstrated a broad spectrum of activities, including antiviral (anti-HIV, anti-HCV), antimalarial, antitubercular, anti-inflammatory, and antifungal properties.[7]
The specific substitutions on the 7-Ethoxy-4-methyl-2(1H)-quinolone molecule—a methyl group at C-4 and an ethoxy group at C-7—are significant. Alkoxy groups at the C-7 position have been shown to modulate the pharmacokinetic and pharmacodynamic properties of quinolone-based drugs.[13] Therefore, this compound represents a valuable probe for exploring structure-activity relationships (SAR) within this important class of molecules.
Conclusion
7-Ethoxy-4-methyl-2(1H)-quinolone is a structurally interesting member of the pharmacologically significant 2-quinolone family. While not extensively characterized in the scientific literature, its synthesis is achievable through established chemical methodologies. Based on the extensive research into the 2-quinolone scaffold, this compound holds considerable potential as a building block for the synthesis of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide provides a foundational framework for researchers to begin their investigation into the chemistry and biological activity of this promising molecule.
References
-
El-Gamal, M. I., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.[7]
-
Khadem, S., & Marles, R. J. (2024). Biological activity of natural 2-quinolinones. Natural Product Research.[10][11]
-
Al-Amiery, A. A., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Chemistry.[2]
-
Benchchem. (n.d.). An In-Depth Technical Guide to 2-Hydroxyquinoline: Properties, Synthesis, and Biological Significance. Benchchem.[1]
-
Horta, P., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. IntechOpen.
-
El-Sayed, M., et al. (2010). Synthesis of novel 2-quinolone derivatives. Academic Journals.[14]
-
Kumar, A., et al. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. Qeios.[13]
-
Domańska, U., et al. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data.[6]
-
Taylor & Francis. (n.d.). 2-Quinolone – Knowledge and References. Taylor & Francis.[12]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. Organic Chemistry Portal.[9]
-
TargetMol. (n.d.). 7-Ethoxy-4-Methylcoumarin. TargetMol.[15]
-
Zhang, Z., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.[16]
-
National Center for Biotechnology Information. (n.d.). 2(1H)-Quinolone, 7-hydroxy-4-methyl-. PubChem.[5]
-
National Center for Biotechnology Information. (n.d.). 7-Ethoxy-4-methylcoumarin. PubChem.[3][17]
-
PubChemLite. (n.d.). 7-ethoxy-4-methylcoumarin (C12H12O3). PubChemLite.[18]
-
Al-Nahrain University. (2017). View of Synthesis of New7-ethyl-4-methyl-2-Quinolone Derivatives. Al-Nahrain Journal of Science.[19]
-
Wu, X., et al. (2021). Pepper component 7-ethoxy-4-methylcoumarin, a novel dopamine D2 receptor agonist, ameliorates experimental Parkinson's disease in mice and Caenorhabditis elegans. Pharmacological Research.[4]
-
Molnar, M., et al. (2021). Design, preparation and characterization of 7-hydroxy-4-methylcoumarin-based deep eutectic solvents. New Journal of Chemistry.[20]
-
CymitQuimica. (n.d.). 7-Hydroxy-4-methyl-2(1H)-quinolone. CymitQuimica.[21]
-
MedChemExpress. (n.d.). 7-Hydroxy-4-methyl-2(1H)-quinolone | Fluorescent Probe. MedChemExpress.[22]
-
National Institute of Standards and Technology. (n.d.). 4-Methyl-7-ethoxycoumarin. NIST Chemistry WebBook.[23]
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Photophysical properties of 7-alkoxy-4-methylquinolin-2(1H)-ones
An In-depth Technical Guide to the Photophysical Properties of 7-Alkoxy-4-methylquinolin-2(1H)-ones
Executive Summary
The 7-alkoxy-4-methylquinolin-2(1H)-one scaffold (often referred to as a carbostyril derivative) represents a critical class of fluorophores in drug development and molecular sensing. Unlike their 7-hydroxy counterparts, which exhibit complex pH-dependent tautomerism and Excited-State Intramolecular Proton Transfer (ESIPT), 7-alkoxy derivatives are chemically robust, pH-independent, and exhibit photophysics dominated by Intramolecular Charge Transfer (ICT) .
This guide provides a rigorous analysis of their synthesis, electronic structure, and photophysical characterization, designed for researchers requiring high-fidelity data for probe design or pharmacokinetic assays.
Molecular Architecture & Electronic State
The core structure consists of a fused benzene and pyridine ring (quinolinone) with a carbonyl at position 2 (lactam).
-
4-Methyl Group: Provides steric bulk, preventing π-stacking aggregation and improving solubility in organic solvents.
-
7-Alkoxy Group: Acts as a strong electron donor (D) conjugated to the electron-withdrawing carbonyl (A) at position 2. This creates a Push-Pull (D-π-A) system.
Mechanistic Distinction: Hydroxy vs. Alkoxy
-
7-Hydroxy Derivatives: Undergo ESIPT or solvent-assisted proton transfer. Emission is highly sensitive to pH (phenolate vs. phenol) and solvent H-bond capability.
-
7-Alkoxy Derivatives: The O-alkylation "locks" the oxygen, preventing proton transfer. The dominant relaxation pathway is ICT. Upon excitation (
), electron density shifts from the alkoxy oxygen toward the carbonyl, resulting in a large dipole moment change and significant solvatochromism.
Photophysical Characterization
Spectral Profiles
The 7-alkoxy substitution induces a bathochromic (red) shift in both absorption and emission compared to the unsubstituted quinolinone due to the mesomeric effect (+M) of the oxygen lone pair.
| Property | 7-Hydroxy (Neutral) | 7-Hydroxy (Anionic) | 7-Methoxy (Target) |
| Abs Max ( | ~321 nm | ~351 nm | ~360–370 nm |
| Em Max ( | ~357 nm | ~428 nm | ~420–440 nm |
| Stokes Shift | Small (~36 nm) | Moderate (~77 nm) | Large (~60–80 nm) |
| Quantum Yield ( | Moderate | High | Low to Moderate (~0.1–0.3) |
| Mechanism | H-Bonding / ESIPT | Charge Transfer | ICT (Solvent Relaxed) |
Data derived from comparative carbostyril studies (Ref 1, 3).
Solvatochromism
The fluorescence of 7-alkoxy-4-methylquinolin-2(1H)-ones is sensitive to solvent polarity (Lippert-Mataga behavior).
-
Non-polar (Hexane): Emission is blue-shifted (~410 nm) with fine vibrational structure.
-
Polar Aprotic (DMSO/DMF): Emission is red-shifted (~440 nm) and broadens due to stabilization of the polarized ICT excited state.
-
Protic (Methanol): H-bonding to the carbonyl oxygen further stabilizes the excited state, causing maximum red-shift but often quenching fluorescence intensity (lower
).
Experimental Protocols
Protocol A: Synthesis of 7-Methoxy-4-methylquinolin-2(1H)-one
Rationale: Direct cyclization of m-anisidine is possible, but O-methylation of the 7-hydroxy precursor offers higher purity and regiocontrol.
Reagents: 7-Hydroxy-4-methylquinolin-2(1H)-one (HMQ), Methyl Iodide (MeI), Potassium Carbonate (
-
Dissolution: Dissolve 1.75 g (10 mmol) of HMQ in 30 mL of anhydrous acetone (or DMF for higher solubility).
-
Deprotonation: Add 2.76 g (20 mmol) of anhydrous
. Stir at room temperature for 30 mins to generate the phenolate anion. -
Alkylation: Dropwise add 1.25 mL (20 mmol) of Methyl Iodide. Caution: MeI is a carcinogen; use a fume hood.
-
Reflux: Heat the mixture to reflux (60°C for acetone) for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Cool to RT. Filter off inorganic salts. Evaporate solvent.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).
-
Validation: Confirm structure via
H NMR (Look for O-Me singlet at ppm).
Protocol B: Determination of Fluorescence Quantum Yield ( )
Rationale: Relative determination is more robust than absolute integration without an integrating sphere. Quinine Sulfate is the standard of choice due to spectral overlap.
Standard: Quinine Sulfate in 0.1 M
-
Preparation: Prepare 5 dilutions of the sample and the standard. Absorbance at excitation wavelength (e.g., 350 nm) must remain below 0.1 (to avoid inner filter effects).
-
Measurement:
-
Record UV-Vis absorbance (
) at . -
Record integrated fluorescence intensity (
) (Area under the curve).
-
-
Plotting: Plot Integrated Fluorescence (
) vs. Absorbance ( ) for both sample and standard. Calculate the gradients ( ). -
Calculation:
Where is the refractive index of the solvent.
Visualization of Pathways
Figure 1: Synthesis & Photophysical Mechanism
This diagram illustrates the synthetic route from the hydroxy precursor and the subsequent electronic transitions governing fluorescence.
Caption: Synthetic transformation of HMQ to the 7-Methoxy derivative and the subsequent Intramolecular Charge Transfer (ICT) cycle.
Figure 2: Tautomeric Equilibrium
Clarifying the stability of the lactam form in the 7-alkoxy scaffold.
Caption: The Lactam-Lactim equilibrium. The 7-alkoxy group does not participate, but the 2-position retains tautomeric potential.
References
-
Photophysical properties of quinoxalin-2(1H)-ones (Carbostyril Analogs). Source: Renault, K., et al. RSC Advances, 2016. Context: Establishes comparative spectral ranges for methoxy-substituted quinolinone systems.
-
7-Hydroxy-4-methyl-2(1H)-quinolone: Properties and Applications. Source: PubChem / NIH.[1][2] Context: Fundamental physical properties (MW, Solubility, CAS 20513-71-7) of the parent scaffold.[3][4]
-
Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Source: Sciforum / MDPI. Context: Provides specific excitation/emission data (~370/430 nm) for methoxy-substituted carbostyrils.
-
A Guide to Recording Fluorescence Quantum Yields. Source: HORIBA Scientific. Context: The authoritative protocol for relative quantum yield determination used in this guide.
Sources
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- 3. benchchem.com [benchchem.com]
- 4. 7-Hydroxy-4-methyl-2(1H)-quinolone fluorescence, = 97.0 HPLC 20513-71-7 [sigmaaldrich.com]
Methodological & Application
Synthesis of 7-Ethoxy-4-methylquinolin-2(1H)-one: An Application Note and Protocol
Abstract
This comprehensive guide details the synthesis of 7-Ethoxy-4-methylquinolin-2(1H)-one from its precursor, 7-Hydroxy-4-methylquinolin-2(1H)-one. The described protocol is grounded in the principles of the Williamson ether synthesis, a robust and widely applicable method for forming ethers. This document provides a thorough, step-by-step methodology, including critical insights into reaction optimization, purification techniques, and analytical characterization of the final product. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a reliable and well-documented procedure for obtaining this quinolinone derivative.
Introduction: The Significance of Quinolinone Scaffolds
Quinolinone derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2][3] Their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities, have established them as privileged scaffolds in medicinal chemistry.[1][3][4] The specific target of this guide, 7-Ethoxy-4-methylquinolin-2(1H)-one, is a valuable intermediate for the synthesis of more complex pharmaceutical agents. The ethoxy group at the 7-position can significantly influence the molecule's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile.
The synthesis of the precursor, 7-Hydroxy-4-methylquinolin-2(1H)-one, can be achieved through various methods, including the efficient microwave-assisted synthesis from substituted anilines and β-ketoesters.[4][5] This precursor is a solid, typically white to off-white, with a high melting point and solubility in solvents like DMF and DMSO.[5]
Reaction Principle: The Williamson Ether Synthesis
The conversion of the 7-hydroxy precursor to its ethoxy derivative is achieved via the Williamson ether synthesis. This classic SN2 reaction involves the deprotonation of the phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an ethyl halide (in this case, ethyl iodide), displacing the iodide and forming the desired ether linkage.
Mechanism Overview:
-
Deprotonation: The weakly acidic phenolic proton of 7-Hydroxy-4-methylquinolin-2(1H)-one is removed by a base, such as potassium carbonate (K₂CO₃), to generate a resonant-stabilized phenoxide anion.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of ethyl iodide.
-
Displacement: The iodide ion, a good leaving group, is displaced, resulting in the formation of the 7-ethoxy ether bond.
The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, leaving the anion more reactive, and does not participate in hydrogen bonding, which could hinder the nucleophile.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of 7-Ethoxy-4-methylquinolin-2(1H)-one.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 7-Hydroxy-4-methylquinolin-2(1H)-one | ≥98% | Commercially Available | Starting material. |
| Ethyl Iodide (Iodoethane) | ≥99%, stabilized | Major Chemical Supplier | Alkylating agent.[6][7] |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Major Chemical Supplier | Base. |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Major Chemical Supplier | Reaction solvent. |
| Dichloromethane (DCM) | ACS Grade | Major Chemical Supplier | Extraction solvent. |
| Saturated Sodium Bicarbonate Solution | N/A | Prepared in-house | For washing. |
| Brine (Saturated NaCl Solution) | N/A | Prepared in-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Major Chemical Supplier | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Major Chemical Supplier | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Major Chemical Supplier | For reaction monitoring. |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Standard laboratory glassware
-
Analytical balance
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 7-Ethoxy-4-methylquinolin-2(1H)-one.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-Hydroxy-4-methylquinolin-2(1H)-one (1.0 g, 5.71 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) and stir until the solid is fully dissolved.
-
Add anhydrous potassium carbonate (1.58 g, 11.42 mmol, 2.0 equivalents). Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
-
Alkylation:
-
Slowly add ethyl iodide (0.68 mL, 8.57 mmol, 1.5 equivalents) to the reaction mixture dropwise using a syringe.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour. A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 1:1 v/v). The product spot should have a higher Rf value than the starting material. The reaction is typically complete within 4-6 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (100 mL). This will precipitate the crude product.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration and wash the filter cake with cold water.
-
Alternatively, if a precipitate does not form readily, transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product.[8]
-
Column Chromatography: For higher purity, purify the crude material by silica gel column chromatography.[8][9] Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect the fractions containing the pure product (identified by TLC) and concentrate to dryness.
Characterization
The identity and purity of the synthesized 7-Ethoxy-4-methylquinolin-2(1H)-one should be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.1 ppm), the methyl group (a singlet around 2.4 ppm), and the aromatic protons.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₃NO₂).
-
Melting Point: The purified product should have a sharp melting point.
Safety and Handling Precautions
-
Ethyl Iodide: Ethyl iodide is harmful if swallowed, causes skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[6] It is also light-sensitive.[7] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][10][11]
-
N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.
-
General Precautions: Always wear appropriate PPE when handling chemicals.[7] Ensure adequate ventilation.[12] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if necessary.[6][11]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient base or alkylating agent. | Use a slight excess of the base and alkylating agent. |
| Low reaction temperature. | Ensure the reaction temperature is maintained at the optimal level. | |
| "Wet" reagents or solvent. | Use anhydrous reagents and solvent. | |
| Formation of Byproducts | O-alkylation vs. N-alkylation. | O-alkylation is generally favored for this substrate under these conditions. If N-alkylation is observed, consider milder bases or lower temperatures. |
| Low Yield | Inefficient extraction or purification. | Ensure complete extraction and careful handling during purification to minimize product loss. |
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of 7-Ethoxy-4-methylquinolin-2(1H)-one from its 7-hydroxy precursor via Williamson ether synthesis. By following the detailed steps and adhering to the safety precautions, researchers can successfully obtain this valuable quinolinone derivative in good yield and high purity, ready for subsequent applications in medicinal chemistry and drug discovery.
References
- Synthesis and pharmacological activity of O-aminoalkyl derivatives of 7-hydroxycoumarin. (2011). Elsevier Masson SAS.
- Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one.
- An In-depth Technical Guide to 7-Hydroxy-4-methyl-1H-quinolin-2-one (CAS Number: 20513-71-7). BenchChem.
- Biotransformation of coumarin derivatives (1). 7-alkoxycoumarin O-dealkylase in liver microsomes. PubMed.
- An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. (2018). Asian Journal of Chemistry.
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. BenchChem.
- ETHYL IODIDE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
- SAFETY DATA SHEET: Ethyl Iodide.
- SAFETY D
- Method for purifying quinolinecarboxylic acid derivative.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org.
- What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine? (2016).
- Ethyl iodide MSDS. (2010). Actylis Lab Solutions.
- ETHYL IODIDE MATERIAL SAFETY D
- Process for purification of quinoline yellow.
- Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Prepar
- Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.
- Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins and their conversion into 6. (2020). Taylor & Francis Online.
- Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. (2005). Chinese Journal of Modern Applied Pharmacy.
- Quinolin-4-ones: Methods of Synthesis and Applic
- Visible-Light-Induced Regioselective Alkylation of Coumarins via Decarboxylative Coupling with N-Hydroxyphthalimide Esters. (2019).
- Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one.
- Syntheses of deriv
- A CONVENIENT ONE-POT SYNTHESIS OF 4-HYDROXYCOUMARIN, 4-HYDROXYTHIOCOUMARIN, AND 4-HYDROXYQUINOLIN-2(1H)-ONE. (2001). Semantic Scholar.
- Selected spectra data for the target compound: 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6).
- SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). SciSpace.
- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIV
- 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condens
- Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. (2020). YouTube.
- Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2025).
Sources
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- 10. actylislab.com [actylislab.com]
- 11. technopharmchem.com [technopharmchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Selective O-Alkylation of 7-Hydroxy-4-methylquinolin-2(1H)-one
Abstract
This technical guide provides a comprehensive protocol for the O-alkylation of 7-Hydroxy-4-methylquinolin-2(1H)-one, a key intermediate in the synthesis of various biologically active compounds. The presented methodology is based on the principles of the Williamson ether synthesis, optimized for high selectivity and yield. This document offers a detailed experimental procedure, mechanistic insights, purification techniques, and characterization data to support researchers in the fields of medicinal chemistry and drug development.
Introduction
7-Hydroxy-4-methylquinolin-2(1H)-one is a versatile heterocyclic scaffold that is a precursor to a wide range of compounds with significant pharmacological properties, including antibacterial and antifungal agents.[1][2] The derivatization of the 7-hydroxy group through O-alkylation allows for the introduction of various lipophilic or functionalized side chains, which can modulate the biological activity and pharmacokinetic properties of the parent molecule.
The selective O-alkylation of 7-Hydroxy-4-methylquinolin-2(1H)-one presents a common challenge due to the presence of two potentially nucleophilic sites: the hydroxyl group (O-alkylation) and the lactam nitrogen (N-alkylation). This guide details a robust protocol that favors the desired O-alkylation product by carefully selecting the base and reaction conditions.
Mechanistic Considerations: The Williamson Ether Synthesis
The O-alkylation of 7-Hydroxy-4-methylquinolin-2(1H)-one is achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The key steps are:
-
Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of 7-Hydroxy-4-methylquinolin-2(1H)-one, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.
The choice of base is critical for selective O-alkylation. While strong bases like sodium hydride (NaH) can be used, milder bases such as potassium carbonate (K₂CO₃) are often preferred to minimize the competing N-alkylation of the quinolinone nitrogen.[5] The use of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is recommended as it effectively solvates the cation of the base, leaving the anion more reactive, thus accelerating the rate of the SN2 reaction.[5]
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier |
| 7-Hydroxy-4-methylquinolin-2(1H)-one | ≥98% | e.g., Sigma-Aldrich |
| Alkyl halide (e.g., Iodomethane, Ethyl bromide) | Reagent grade | e.g., Sigma-Aldrich |
| Potassium carbonate (K₂CO₃), anhydrous | ≥99% | e.g., Sigma-Aldrich |
| Dimethylformamide (DMF), anhydrous | ≥99.8% | e.g., Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC grade | e.g., Fisher Scientific |
| Methanol (MeOH) | HPLC grade | e.g., Fisher Scientific |
| Ethyl acetate (EtOAc) | HPLC grade | e.g., Fisher Scientific |
| Hexane | HPLC grade | e.g., Fisher Scientific |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent grade | e.g., Sigma-Aldrich |
| Silica gel | 60 Å, 230-400 mesh | e.g., Sigma-Aldrich |
Reaction Setup and Procedure
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 7-Hydroxy-4-methylquinolin-2(1H)-one (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.1 M.
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq) to the suspension.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.
-
Add the desired alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 95:5 or Ethyl acetate:Hexane 1:1).
-
Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding deionized water. This will precipitate the crude product.
-
Filter the precipitate through a Buchner funnel and wash with copious amounts of water to remove excess K₂CO₃ and DMF.
-
Dry the crude product under vacuum.
Caption: Experimental workflow for the O-alkylation of 7-Hydroxy-4-methylquinolin-2(1H)-one.
Purification Protocol
The crude product can be purified by flash column chromatography on silica gel.
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. A common eluent system is a mixture of dichloromethane and methanol or ethyl acetate and hexane.[6][7] The optimal ratio should be determined by TLC analysis.
-
Fraction Collection: Collect the fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 7-alkoxy-4-methylquinolin-2(1H)-one.
Characterization
The structure and purity of the final product should be confirmed by spectroscopic methods.
1H NMR Spectroscopy
The 1H NMR spectrum will show characteristic signals for the quinolinone core and the newly introduced alkoxy group. The protons of the alkoxy group are expected to appear in the upfield region of the spectrum. For example:
-
-OCH₃ (methoxy): A singlet around 3.8-4.0 ppm.
-
-OCH₂CH₃ (ethoxy): A quartet around 4.0-4.2 ppm (for the -OCH₂-) and a triplet around 1.3-1.5 ppm (for the -CH₃).[8][9][10][11]
13C NMR Spectroscopy
The 13C NMR spectrum will confirm the presence of the alkoxy group with a characteristic signal for the carbon atom attached to the oxygen.
Mass Spectrometry
Mass spectrometry can be used to confirm the molecular weight of the O-alkylated product. The mass spectrum should show a molecular ion peak corresponding to the expected mass of the product.
Caption: Simplified reaction mechanism for the O-alkylation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction, inefficient deprotonation, or decomposition of starting material. | Ensure all reagents and solvents are anhydrous. Increase the reaction time or temperature. Use a stronger base like sodium hydride if necessary, but be mindful of potential N-alkylation. |
| Presence of N-alkylated Product | Use of a strong base or high reaction temperature. | Use a milder base like potassium carbonate. Lower the reaction temperature. |
| Difficult Purification | Co-elution of starting material and product. | Optimize the eluent system for column chromatography. A shallow gradient of increasing polarity can improve separation. Consider using a different stationary phase like alumina.[6] |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the selective O-alkylation of 7-Hydroxy-4-methylquinolin-2(1H)-one. By carefully controlling the reaction conditions, particularly the choice of base, high yields of the desired O-alkylated product can be achieved while minimizing the formation of the N-alkylated isomer. This methodology is a valuable tool for the synthesis of a diverse library of 7-alkoxy-4-methylquinolin-2(1H)-one derivatives for further investigation in drug discovery and development programs.
References
-
Williamson Ether Synthesis. (n.d.). In SynArchive. Retrieved February 20, 2026, from [Link]
- Studies on the alkylation of quinolin-2(1H)-one derivatives. (2015). Journal of the Chilean Chemical Society.
- An In-depth Technical Guide to 7-Hydroxy-4-methyl-1H-quinolin-2-one. (2025). BenchChem.
- Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one. (2006). Indian Journal of Chemistry - Section B.
- Intramolecular Williamson Ether Synthesis. (2015). Master Organic Chemistry.
- Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. (2020). PubMed.
- The characteristic 1H NMR chemical shifts of N-alkoxy-N',N'N'-trimethylhydrazinium chlorides (1a-f) in (CD3)2SO. (n.d.).
- Supporting Information for: A facile one-pot synthesis of 2-chloro-3-ethynylquinolines and their Sonogashira coupling reactions. (n.d.). The Royal Society of Chemistry.
- MASS SPECTRA OF OXYGENATED QUINOLINES. (1966). Canadian Journal of Chemistry.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press.
- Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. (2019). The Journal of Organic Chemistry.
- Technical Support Center: Purification of 4-prop-2-enoxy-1H-quinolin-2-one. (2025). BenchChem.
- Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one. (2021). ChemSearch Journal.
- Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega.
- NMR Chemical Shift Values Table. (2024). Chemistry Steps.
- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest.
- An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. (2018). Asian Journal of Chemistry.
- Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega.
- Purification of Organic Compounds by Flash Column Chrom
- SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (2014). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Purification of Alkaloids. (2012). Teledyne ISCO.
- Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (2006). U.S.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one | ChemSearch Journal [ajol.info]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 11. compoundchem.com [compoundchem.com]
Technical Application Note: Fluorogenic Assessment of Cytochrome P450 Activity Using 7-Ethoxy-4-methylquinolin-2(1H)-one
Introduction & Core Utility
7-Ethoxy-4-methylquinolin-2(1H)-one (also known as 7-Ethoxy-4-methylcarbostyril ) is a fluorogenic substrate primarily utilized to assay the activity of oxidative enzymes, specifically Cytochrome P450 (CYP450) monooxygenases.
While structurally analogous to the widely used 7-ethoxy-4-methylcoumarin (7-EMC), this quinolinone derivative offers distinct photophysical properties due to the substitution of the lactone oxygen with a nitrogen atom (carbostyril scaffold). This structural modification imparts enhanced chemical stability and altered isoform specificity, making it a valuable tool for profiling CYP activity (particularly CYP1A and CYP2B families) in liver microsomes and recombinant enzyme systems.
Key Applications
-
High-Throughput Screening (HTS): Rapid quantification of CYP450 O-dealkylation activity.
-
Isoform Profiling: Distinguishing between 3-methylcholanthrene (MC)-induced and phenobarbital (PB)-induced CYP activities.
-
Metabolic Stability Testing: Monitoring the oxidative metabolism of quinolone-scaffold drugs.
Mechanism of Action
The utility of 7-Ethoxy-4-methylquinolin-2(1H)-one relies on the O-dealkylation reaction catalyzed by CYP450 enzymes.
-
Substrate (Weakly Fluorescent): The ethoxy group quenches or shifts the fluorescence of the core quinolinone ring.
-
Enzymatic Reaction: In the presence of NADPH and Oxygen, CYP450 hydroxylates the ethyl group, leading to the spontaneous release of acetaldehyde.
-
Product (Highly Fluorescent): The reaction yields 7-Hydroxy-4-methylquinolin-2(1H)-one (also known as Carbostyril 124 ). This product exhibits strong blue fluorescence, particularly in alkaline conditions where it exists as a phenolate anion.
Reaction Pathway Diagram
Figure 1: Mechanism of O-deethylation. The non-fluorescent ether is converted to the fluorescent phenol product.
Material Properties & Spectral Data[1][2][3][4][5][6][7]
The detection window relies on the spectral shift and quantum yield increase of the hydroxy-product. Note that the product's fluorescence is pH-dependent; alkaline conditions maximize the signal.
| Property | Substrate: 7-Ethoxy-4-methylquinolin-2(1H)-one | Product: 7-Hydroxy-4-methylquinolin-2(1H)-one |
| CAS Number | N/A (Derivative) | 20513-71-7 |
| Common Name | 7-Ethoxycarbostyril | Carbostyril 124 |
| Excitation Max | ~320 nm (Solvent dependent) | 350 nm (pH 9.0) |
| Emission Max | Weak / Background | 420–430 nm (pH 9.0) |
| Stokes Shift | N/A | ~70–80 nm |
| Solubility | DMSO, DMF, Methanol | DMSO, Aqueous Base (pH > 9) |
| pKa (Phenol) | N/A | ~7.8 |
Critical Note: The product, 7-Hydroxy-4-methylquinolin-2(1H)-one, is commercially available and must be used to generate a standard curve for absolute quantification.
Experimental Protocol: CYP450 O-Deethylation Assay
This protocol is designed for a 96-well plate format using liver microsomes or recombinant CYP enzymes.
Phase 1: Preparation of Solutions
1. Stock Solution (Substrate):
-
Dissolve 7-Ethoxy-4-methylquinolin-2(1H)-one in DMSO to create a 10 mM stock.
-
Storage: -20°C, protected from light.[1] Stable for 3-6 months.
-
Note: Avoid Ethanol if possible, as it can inhibit certain CYP isoforms.
2. Standard Curve Solution (Product):
-
Dissolve authentic 7-Hydroxy-4-methylquinolin-2(1H)-one in DMSO (10 mM).
-
Prepare serial dilutions (0.1 µM to 10 µM) in the Stop Solution (see below) to mimic reading conditions.
3. NADPH Regenerating System (20x):
-
1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL Glucose-6-phosphate dehydrogenase.
-
Alternative: Use commercially available NADPH regenerating systems.
4. Stop Solution (Critical for Signal Enhancement):
-
0.1 M Tris-Glycine buffer, pH 10.5 containing 80% Acetonitrile (optional, to precipitate protein).
-
Why: High pH ensures the product is in the highly fluorescent phenolate form. Acetonitrile stops the reaction immediately.
Phase 2: Assay Workflow
Figure 2: Step-by-step assay workflow.
Phase 3: Detailed Steps
-
Reaction Setup:
-
In a black 96-well plate, add 80 µL of Enzyme Mix (Phosphate Buffer pH 7.4 + Microsomes/Enzyme).
-
Add 10 µL of Substrate (diluted from stock to yield final concentration of 10–100 µM). Keep DMSO < 1%.
-
Control: Include a "No NADPH" blank and a "No Enzyme" blank.
-
-
Pre-Incubation: Incubate at 37°C for 10 minutes to equilibrate temperature.
-
Initiation: Add 10 µL of NADPH Regenerating System. Shake plate briefly.
-
Incubation: Incubate at 37°C for 20–60 minutes (linear range depends on enzyme activity).
-
Termination: Add 100 µL of Stop Solution (pH 10.5).
-
Measurement: Read fluorescence on a plate reader.
-
Excitation: 350 nm (Bandwidth 10 nm)
-
Emission: 430 nm (Bandwidth 10 nm)
-
Gain: Optimize using the highest standard from your curve.
-
Data Analysis & Optimization
Calculating Activity[6]
-
Subtract the fluorescence of the "No NADPH" blank from all samples.
-
Convert RFU (Relative Fluorescence Units) to concentration using the linear regression from the 7-Hydroxy-4-methylquinolin-2(1H)-one standard curve.
-
Calculate specific activity:
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High Background | Substrate impurities | Check substrate purity; free hydroxy-product may be present. Recrystallize if necessary.[2] |
| Low Signal | Incorrect pH during read | Ensure Stop Solution is pH > 9.0. The product is a pH indicator (pKa ~7.8). |
| Low Signal | Inner filter effect | Substrate concentration > 100 µM may absorb excitation light. Dilute substrate. |
| Non-Linear Rate | Substrate depletion | Reduce incubation time or enzyme concentration. |
References
-
Substrate Characterization & CYP Specificity
-
Product Properties (Carbostyril 124)
-
Methodological Comparison (Coumarin vs. Quinolone)
-
Waxman, D. J., & Chang, T. K. (2006).[8] Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families.[8] Methods in Molecular Biology.[8] Link
- Context: Provides the foundational methodology for alkoxy-heterocycle dealkylation assays, which applies directly to the quinolone analog.
-
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-Alkoxyquinolines: new fluorescent substrates for cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. 7-Hydroxy-4-methyl-2(1H)-quinolone fluorescence, = 97.0 HPLC 20513-71-7 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Ethoxy-4-methylquinolin-2(1H)-one as a Laser Dye
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Date: February 20, 2026
Abstract
This document provides a comprehensive technical guide to the application of 7-Ethoxy-4-methylquinolin-2(1H)-one as a laser dye. While direct and extensive laser performance data for this specific quinolinone derivative is not widely published, this guide synthesizes information from structurally analogous and well-characterized coumarin and quinolone laser dyes to provide detailed application notes and experimental protocols. The focus is on the photophysical properties, potential laser applications, and the practical aspects of utilizing this compound as a gain medium in liquid dye lasers. This guide is intended to empower researchers and professionals in the fields of chemistry, physics, and drug development to explore the potential of this and similar compounds in advanced optical applications.
Introduction: The Quinolinone Chromophore in Laser Technology
Organic dye lasers remain a versatile tool in scientific research due to their broad tunability and ability to generate ultrashort pulses.[1] The core of a dye laser's performance lies in the photophysical properties of the organic dye used as the gain medium. While coumarin dyes are a well-established class of blue-green emitting laser dyes, their quinolinone isosteres, such as 7-Ethoxy-4-methylquinolin-2(1H)-one, represent a promising, albeit less explored, family of compounds.[1]
The replacement of the oxygen atom in the coumarin ring system with a nitrogen atom to form the quinolinone scaffold can significantly influence the photophysical and photochemical properties of the molecule. These modifications can lead to shifts in the absorption and emission spectra, changes in fluorescence quantum yield and lifetime, and altered photostability, all of which are critical parameters for a laser dye.[1][2] Generally, quinolone derivatives exhibit strong fluorescence and are of interest for various applications, including as fluorescent probes and in optoelectronic devices.[2]
This guide will focus on providing a practical framework for the application of 7-Ethoxy-4-methylquinolin-2(1H)-one as a laser dye, drawing parallels from its close structural analogs, particularly 7-alkoxycoumarins and other 7-substituted quinolin-2(1H)-ones.
Photophysical Properties: A Comparative Analysis
The efficacy of a laser dye is fundamentally dictated by its photophysical characteristics. For 7-Ethoxy-4-methylquinolin-2(1H)-one, we can infer its properties based on related compounds.
Absorption and Emission Spectra
The absorption and fluorescence emission spectra of quinolone derivatives are sensitive to the solvent environment, a phenomenon known as solvatochromism.[2] This property is advantageous for tuning the laser output wavelength.
-
Expected Spectral Region: Based on data from analogous 7-substituted coumarins and quinolones, 7-Ethoxy-4-methylquinolin-2(1H)-one is expected to absorb in the near-UV to blue region of the electromagnetic spectrum (approximately 350-400 nm) and exhibit strong fluorescence in the blue-green region (approximately 420-480 nm).[1][3] The ethoxy group at the 7-position, being an electron-donating group, is anticipated to cause a bathochromic (red) shift in both absorption and emission spectra compared to the unsubstituted 4-methylquinolin-2(1H)-one.
-
Solvent Effects: In polar solvents, a red shift in the emission spectrum is typically observed due to the stabilization of the more polar excited state.[2] This allows for fine-tuning of the laser's output wavelength by changing the solvent or using solvent mixtures.
Table 1: Anticipated Photophysical Properties of 7-Ethoxy-4-methylquinolin-2(1H)-one in Common Solvents (Inferred from Analogous Compounds)
| Solvent | Dielectric Constant | Expected Absorption Max (λ_abs, nm) | Expected Emission Max (λ_em, nm) |
| Cyclohexane | 2.02 | ~360-370 | ~410-430 |
| Dioxane | 2.21 | ~365-375 | ~420-440 |
| Chloroform | 4.81 | ~370-380 | ~430-450 |
| Ethanol | 24.55 | ~375-385 | ~440-460 |
| Methanol | 32.63 | ~375-385 | ~445-465 |
| Acetonitrile | 37.5 | ~370-380 | ~435-455 |
| Dimethyl Sulfoxide (DMSO) | 46.69 | ~380-390 | ~450-470 |
Note: These values are estimations based on the known behavior of similar coumarin and quinolone dyes and should be experimentally verified.
Fluorescence Quantum Yield and Lifetime
-
Quantum Yield (Φ_F): The fluorescence quantum yield, the ratio of emitted photons to absorbed photons, is a critical parameter for a laser dye. High quantum yields (ideally > 0.7) are desirable for efficient laser operation.[1] For comparison, 7-amino-4-methylcoumarin (Coumarin 120) exhibits a high quantum yield.[1] It is expected that 7-Ethoxy-4-methylquinolin-2(1H)-one will also possess a reasonably high quantum yield, making it a viable candidate for a laser gain medium.
-
Fluorescence Lifetime (τ_F): A short fluorescence lifetime (typically in the range of 1-10 nanoseconds) is advantageous for a laser dye as it allows for rapid population inversion and efficient energy extraction in a pulsed laser system.[1]
Experimental Protocols: Harnessing 7-Ethoxy-4-methylquinolin-2(1H)-one in a Dye Laser
The following protocols provide a general framework for the preparation and operation of a dye laser using 7-Ethoxy-4-methylquinolin-2(1H)-one.
Preparation of the Laser Dye Solution
The concentration of the dye solution is a critical parameter that affects the laser's performance. An optimal concentration balances sufficient absorption of the pump light with minimal reabsorption of the emitted laser light.
Materials:
-
7-Ethoxy-4-methylquinolin-2(1H)-one (high purity, laser grade)
-
Spectroscopic grade solvents (e.g., ethanol, methanol, dioxane)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Ultrasonic bath (optional)
Protocol:
-
Solvent Selection: Choose a solvent in which the dye is highly soluble and that is compatible with the laser system's materials. Ethanol is a common and effective solvent for many coumarin and quinolone dyes.
-
Stock Solution Preparation: Prepare a concentrated stock solution of 7-Ethoxy-4-methylquinolin-2(1H)-one (e.g., 10⁻³ M) in the chosen solvent. The use of an ultrasonic bath can aid in dissolution.
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to determine the optimal concentration. A typical starting concentration for a pulsed dye laser is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Optical Density Check: The optimal concentration will typically result in an absorbance of 0.3 to 0.5 at the pump wavelength in a 1 cm path length cuvette.
Dye Laser Setup and Operation
A typical setup for a pulsed dye laser pumped by a nitrogen laser (a common excitation source for this class of dyes) is depicted below.
Figure 1: A schematic of a nitrogen laser-pumped dye laser setup.
Protocol:
-
Alignment: Align the pump laser beam to pass through the cylindrical lens and focus as a line onto the dye cuvette. The dye cuvette should be positioned at the focal point of the lens.
-
Cavity Formation: The laser cavity is formed by the output coupler and the diffraction grating. The grating also serves as the tuning element.
-
Pumping: The intense UV pulse from the nitrogen laser excites the dye molecules, leading to population inversion.
-
Lasing: Stimulated emission occurs within the resonant cavity, and a coherent laser beam is emitted through the output coupler.
-
Tuning: The output wavelength of the dye laser can be tuned by rotating the diffraction grating.
Applications in Research and Development
The tunable blue-green laser output expected from 7-Ethoxy-4-methylquinolin-2(1H)-one makes it a valuable tool for a range of applications:
-
Spectroscopy: As an excitation source in fluorescence spectroscopy, Raman spectroscopy, and other laser-based analytical techniques.
-
Biomedical Imaging: The fluorescence properties of quinolones suggest their potential as fluorescent probes in microscopy and cellular imaging.[2]
-
Photochemistry: For initiating and studying photochemical reactions that require specific excitation wavelengths.
-
Material Science: In the fabrication and characterization of novel optical materials.
Stability and Handling
Photostability
A significant drawback of many laser dyes is their limited photostability, leading to a decrease in laser output over time. The degradation products can also absorb at the lasing wavelength, further reducing efficiency.
Mitigation Strategies:
-
Solvent Choice: The choice of solvent can influence the rate of photodegradation.
-
Dye Concentration: Operating at the optimal concentration can minimize degradation.
-
Triplet Quenchers: The addition of triplet state quenchers can sometimes improve photostability, although this needs to be empirically determined for each dye.
-
Flowing Dye Cell: For high-repetition-rate or continuous-wave operation, a flowing dye cell is essential to replenish the dye in the excitation volume and dissipate heat.
Handling and Storage
-
Storage: 7-Ethoxy-4-methylquinolin-2(1H)-one should be stored in a cool, dark, and dry place to prevent degradation.
-
Safety: As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the dye and its solutions. Work in a well-ventilated area.
Conclusion and Future Outlook
7-Ethoxy-4-methylquinolin-2(1H)-one represents a promising but under-characterized laser dye. Based on the properties of its structural analogs, it is expected to be an efficient and tunable laser dye in the blue-green spectral region. This guide provides a foundational framework for researchers to begin exploring its potential. Further experimental characterization of its photophysical properties and laser performance is crucial to fully establish its utility in the scientific community. The synthesis of new quinolinone derivatives with tailored properties remains an active area of research with the potential to yield even more robust and efficient laser dyes for a wide array of applications.
References
-
Shastri, L. V. (2010). Laser Dyes. Resonance, 15(9), 804–817. Available at: [Link]
-
Ahamed, L. S., Ali, R. A., Ahmed, R. S., Ahamad, M. R., & Al-Bayati, R. I. (2019). Synthesis of New7-ethyl-4-methyl-2-Quinolone Derivatives. Al-Nahrain Journal of Science, 22(2), 26-32. Available at: [Link]
-
PubChem. 2(1H)-Quinolone, 7-hydroxy-4-methyl-. Available at: [Link]
-
ResearchGate. Characteristics of laser dyes and the dye mixture. Available at: [Link]
-
Pacheco, D. P., & Aldag, H. R. (1991). A Nd:Yag Pumped Binary Laser Dye Mixture for the 397-427 Nm Wavelength Region. Proceedings of the International Conference on Lasers '90, 451-455. Available at: [Link]
-
Gawlik, G. M., et al. (2021). Fluorescent and absorption properties of quinolone dye solutions in various solvents. Journal of Molecular Liquids, 339, 116817. Available at: [Link]
-
Montaño-Priede, J. L., et al. (2024). Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. ACS Omega. Available at: [Link]
-
Sirah. Dyes for High-Energy Pulsed Lasers. Available at: [Link]
-
Abdel-Shafi, A. A., et al. (1989). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. Journal of Photochemistry and Photobiology A: Chemistry, 46(3), 379-390. Available at: [Link]
-
Patel, K., et al. (2012). Synthesis and characterization of new 7-hydroxy-4-methyl coumarin incorporated flavanone and isoxazoline derivatives. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(4), 485-491. Available at: [Link]
-
Zhang, X., et al. (2021). Study on the Photochemical Reaction Process of 4-methyl-7-Hydroxycoumarin and Its Mechanism by Multi-Spectroscopic Technologies. Journal of Physics: Conference Series, 2112, 012023. Available at: [Link]
-
Focsaneanu, K.-S., et al. (2013). Photophysics of 7-mercapto-4-methylcoumarin and derivatives: complementary fluorescence behaviour to 7-hydroxycoumarins. Photochemical & Photobiological Sciences, 12(6), 1035-1044. Available at: [Link]
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Topic: A Comprehensive Guide to the Synthesis of 7-Ethoxycarbostyril Derivatives
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed guide for the synthesis of 7-ethoxycarbostyril (7-ethoxy-2-quinolinone) derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. While the Pechmann condensation is a cornerstone for the synthesis of coumarins (oxygen-based heterocycles), this guide clarifies the appropriate synthetic strategies for their nitrogen-containing analogues, carbostyrils. We present a robust, two-step protocol involving an acid-catalyzed cyclization to form the core 7-hydroxycarbostyril scaffold, followed by a Williamson ether synthesis for ethoxylation. This document offers in-depth mechanistic insights, step-by-step experimental procedures, and discusses the critical parameters that govern reaction outcomes, providing researchers with a reliable framework for obtaining these valuable compounds.
Introduction: The Carbostyril Scaffold in Modern Drug Discovery
Carbostyrils, also known as 2-quinolinones, are bicyclic nitrogen-containing heterocycles that form the core structure of numerous pharmacologically active compounds. Their unique chemical architecture allows for diverse functionalization, making them privileged scaffolds in medicinal chemistry. Specifically, 7-alkoxy substituted carbostyrils have demonstrated a wide array of biological activities, including potential antihypoxic effects, making them attractive targets for the development of novel therapeutics.[1]
This guide addresses the synthesis of 7-ethoxycarbostyril derivatives. It is critical to distinguish their synthesis from that of their oxygen analogues, coumarins. Coumarins are widely prepared via the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester.[2][3] However, to synthesize the analogous carbostyril, one must start with an aniline derivative. This application note provides a detailed protocol based on this fundamental reactivity difference, ensuring a logical and successful synthetic approach.
Mechanistic Foundations: Pechmann Condensation vs. Carbostyril Synthesis
A clear understanding of the underlying reaction mechanisms is crucial for successful synthesis and troubleshooting. The Pechmann condensation is an acid-catalyzed reaction that is highly effective for coumarin synthesis but not directly applicable for carbostyrils.
The Pechmann Condensation: A Review
The Pechmann condensation synthesizes coumarins by reacting a phenol with a β-ketoester under acidic conditions.[2] The mechanism typically proceeds through two key stages:
-
Transesterification: The acid catalyst protonates the ester carbonyl of the β-ketoester, activating it for nucleophilic attack by the phenol's hydroxyl group.
-
Intramolecular Cyclization & Dehydration: An intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation type) occurs, followed by dehydration to form the final coumarin ring system.[2]
Caption: The reaction mechanism of the Pechmann condensation for coumarin synthesis.
Synthesis of Carbostyrils: The Conrad-Limpach Approach
To synthesize the analogous 7-hydroxy-4-methylcarbostyril, the starting material must be 3-aminophenol. The reaction with a β-ketoester, such as ethyl acetoacetate, proceeds via a pathway analogous to the Conrad-Limpach synthesis. This reaction involves the formation of a β-aminoacrylate intermediate, followed by thermal or acid-catalyzed cyclization at high temperatures.
Caption: Mechanism for the synthesis of the 7-hydroxycarbostyril core.
Experimental Protocols
The synthesis of 7-ethoxy-4-methylcarbostyril is efficiently achieved in a two-step process. The following protocols have been optimized for clarity, yield, and reproducibility.
Overall Synthetic Workflow
Caption: Experimental workflow for the two-step synthesis of 7-ethoxy-4-methylcarbostyril.
Protocol 1: Synthesis of 7-Hydroxy-4-methylcarbostyril
This procedure details the acid-catalyzed cyclocondensation of 3-aminophenol and ethyl acetoacetate. While traditional Conrad-Limpach reactions are purely thermal, the use of a solid acid catalyst can facilitate the reaction under milder conditions.[4]
Materials and Reagents:
-
3-Aminophenol (1.0 equiv)
-
Ethyl acetoacetate (1.1 equiv)
-
Amberlyst-15 (or similar solid acid catalyst, ~10 mol% by weight)[4]
-
High-boiling point solvent (e.g., Dowtherm A or mineral oil, optional for thermal control)
-
Ethanol (for recrystallization)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add 3-aminophenol (e.g., 10.9 g, 100 mmol), ethyl acetoacetate (e.g., 14.3 g, 110 mmol), and Amberlyst-15 catalyst (e.g., 2.0 g).[4]
-
Heat the reaction mixture with vigorous stirring in an oil bath set to 110-120°C.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Dichloromethane:Methanol). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature. The mixture will solidify.
-
Add hot ethanol to the flask and heat to dissolve the crude product, leaving the solid catalyst behind.
-
Filter the hot solution to remove the catalyst.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. This yields 7-hydroxy-4-methylcarbostyril as an off-white to pale yellow solid.
Protocol 2: Synthesis of 7-Ethoxy-4-methylcarbostyril
This protocol employs the Williamson ether synthesis to convert the phenolic hydroxyl group into an ethoxy group.[5]
Materials and Reagents:
-
7-Hydroxy-4-methylcarbostyril (1.0 equiv, from Protocol 1)
-
Ethyl iodide (or ethyl bromide, 1.5-2.0 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0-3.0 equiv)
-
Dry Acetone (or DMF)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, suspend 7-hydroxy-4-methylcarbostyril (e.g., 8.75 g, 50 mmol) and anhydrous potassium carbonate (e.g., 13.8 g, 100 mmol) in dry acetone (e.g., 250 mL).[5]
-
Add ethyl iodide (e.g., 11.7 g, 75 mmol) to the suspension.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
After completion, cool the reaction mixture and filter to remove the inorganic salts (K₂CO₃ and KI).
-
Remove the solvent (acetone) from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure 7-ethoxy-4-methylcarbostyril.
Key Parameters and Scientific Rationale
The success of this synthesis hinges on careful control of several key parameters.
| Parameter | Step 1 (Cyclization) | Step 2 (Ethoxylation) | Rationale & Expert Insights |
| Temperature | 110-140°C | 56°C (Acetone Reflux) | Step 1: Requires sufficient thermal energy for the intramolecular cyclization and dehydration steps. Temperatures above 150°C may lead to side product formation.[4] Step 2: Standard reflux temperature for the Sₙ2 reaction. Higher temperatures (using DMF) can speed up the reaction but may require more rigorous purification. |
| Catalyst | Solid Acid (e.g., Amberlyst-15) | N/A | A solid acid catalyst offers a greener alternative to traditional strong mineral acids like H₂SO₄, simplifying work-up and minimizing waste.[4][6] The catalyst protonates the carbonyl, facilitating the initial condensation and subsequent ring closure. |
| Base | N/A | Anhydrous K₂CO₃ | A mild inorganic base is sufficient to deprotonate the weakly acidic phenolic hydroxyl group, forming the nucleophilic phenoxide. It is crucial to use an anhydrous base and solvent to prevent hydrolysis of the alkyl halide.[5] |
| Solvent | Solvent-free or high-boiling inert solvent | Dry, polar aprotic (Acetone, DMF) | Step 1: Solvent-free conditions are often preferred for efficiency and sustainability.[6] Step 2: A polar aprotic solvent is ideal for Sₙ2 reactions as it solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity.[5] |
| Reactant Ratio | Slight excess of β-ketoester | Excess alkyl halide | A slight excess of the less expensive ethyl acetoacetate in Step 1 ensures complete conversion of the aminophenol. A larger excess of the electrophile (ethyl iodide) in Step 2 drives the etherification reaction to completion. |
Conclusion
This application note provides a validated and scientifically grounded methodology for the synthesis of 7-ethoxycarbostyril derivatives. By clarifying the distinction between the Pechmann condensation for coumarins and the appropriate synthetic routes for carbostyrils, we offer a clear and reliable path for researchers. The detailed protocols, mechanistic diagrams, and discussion of critical experimental parameters are designed to empower scientists in drug discovery and organic synthesis to produce these valuable heterocyclic compounds with high purity and efficiency.
References
-
Jadhav, S. D., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. Available at: [Link]
-
Al-Haj Hussien, F., et al. (n.d.). Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. IISTE. Available at: [Link]
-
Vala, M., & Naliapara, Y. (2020). Synthesis of coumarin by Pechman reaction -A Review. ResearchGate. Available at: [Link]
-
Bojilova, A., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. MDPI. Available at: [Link]
-
Vibzzlab. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). YouTube. Available at: [Link]
-
Merza, J., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. Available at: [Link]
-
Bojilova, A., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball M. Semantic Scholar. Available at: [Link]
-
Sharma, G., et al. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances. Available at: [Link]
-
Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the. Arkivoc. Available at: [Link]
-
Wikipedia contributors. (2023). Pechmann condensation. Wikipedia. Available at: [Link]
-
Bardhan, R. (n.d.). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph. Sathyabama Institute of Science and Technology. Available at: [Link]
-
Kashirin, A. I., et al. (2023). Antihypoxic effect of new synthetic derivatives of 7-alkoxycoumarin and 4-aminocoumarin in acute hypobaric hypoxia in rats. Reviews on Clinical Pharmacology and Drug Therapy. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pechmann Condensation. organic-chemistry.org. Available at: [Link]
-
Jadhav, S. D., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. Available at: [Link]
-
Heravi, M. M., et al. (2020). Synthesis of 6- and 7-alkoxy-4-methylcoumarins from corresponding hydroxy coumarins and their conversion into 6. Taylor & Francis Online. Available at: [Link]
- CN101723925A - Preparation method of 7-hydroxy-4-methylcoumarin. Google Patents.
-
Practical 4: SYNTHESIS OF 7-HYDROXY-4-METHYLCOUMARIN. (2020). YouTube. Available at: [Link]
Sources
- 1. Antihypoxic effect of new synthetic derivatives of 7-alkoxycoumarin and 4-aminocoumarin in acute hypobaric hypoxia in rats - Kashirin - Reviews on Clinical Pharmacology and Drug Therapy [ogarev-online.ru]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. Pechmann Condensation [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. iiste.org [iiste.org]
Microwave-assisted synthesis of 7-Ethoxy-4-methylquinolin-2(1H)-one
Application Note: Microwave-Assisted Synthesis of 7-Ethoxy-4-methylquinolin-2(1H)-one
Executive Summary
This application note details a robust, high-efficiency protocol for the synthesis of 7-Ethoxy-4-methylquinolin-2(1H)-one (also known as 7-ethoxy-4-methylcarbostyril) using microwave irradiation. Conventional synthesis of quinolinones via the Knorr or Combes method typically requires harsh conditions (conc. H₂SO₄, >100°C) and prolonged reflux times (4–12 hours). The microwave-assisted protocol described herein reduces reaction time to 10–15 minutes while improving yield and purity profiles.
Two distinct methodologies are provided:
-
Method A (Green Protocol): Solvent-free synthesis on solid mineral support (K-10 Montmorillonite).
-
Method B (Solution Phase): Acid-catalyzed cyclization in acetic acid.
Scientific Background & Rationale
Target Molecule Significance
The 2(1H)-quinolinone scaffold is a privileged pharmacophore found in numerous bioactive natural products and synthetic drugs. The 7-ethoxy-4-methyl derivative acts as a key intermediate for:
-
Phosphodiesterase inhibitors (cardiovascular therapeutics).
-
Antioxidant agents (radical scavenging).
-
Laser dyes (due to extended conjugation and fluorescence properties).
Reaction Mechanism (Knorr Quinoline Synthesis)
The synthesis involves the condensation of 3-ethoxyaniline (m-phenetidine) with ethyl acetoacetate .
-
Step 1 (Condensation): Nucleophilic attack of the aniline nitrogen on the ketone carbonyl of the
-keto ester, followed by dehydration to form an enamine intermediate. -
Step 2 (Cyclization): Acid-catalyzed intramolecular electrophilic aromatic substitution.
-
Regioselectivity: The electron-donating ethoxy group at the meta position directs the cyclization to the para position relative to the amine, favoring the 7-substituted isomer over the 5-substituted isomer due to both electronic activation and steric factors.
Why Microwave Irradiation?
The cyclization step involves a polar transition state. Microwave irradiation provides direct dielectric heating, efficiently coupling with the polar intermediates and the ionic catalyst (or solid support). This "specific microwave effect" lowers the activation energy barrier and suppresses side reactions (such as polymerization) common in thermal heating.
Visualized Pathways
Reaction Mechanism
Figure 1: Mechanistic pathway of the Knorr Quinoline Synthesis accelerated by microwave irradiation.
Experimental Protocols
Materials & Equipment
-
Microwave Reactor: Single-mode reactor (e.g., Biotage Initiator+ or CEM Discover) capable of pressure control (0–20 bar) and temp control (IR sensor).
-
Reagents: 3-Ethoxyaniline (98%), Ethyl Acetoacetate (>99%), K-10 Montmorillonite Clay (for Method A), Glacial Acetic Acid (for Method B).
Method A: Solvent-Free Solid-Supported Synthesis (Green)
Best for: High throughput, eco-friendly requirements, and ease of workup.
Step-by-Step Protocol:
-
Catalyst Activation: Activate K-10 Montmorillonite clay by heating at 100°C in a vacuum oven for 1 hour prior to use.
-
Adsorption: In a mortar, mix 3-ethoxyaniline (10 mmol, 1.37 g) and ethyl acetoacetate (12 mmol, 1.56 g) .
-
Support Loading: Add 2.0 g of activated K-10 clay to the mixture. Grind thoroughly until a free-flowing homogeneous powder/paste is obtained.
-
Transfer: Transfer the solid mixture into a 10 mL microwave process vial. Cap with a septum.
-
Irradiation:
-
Temp: 140 °C
-
Time: 10 minutes
-
Power: Dynamic (Max 200 W)
-
Stirring: High (if equipped with overhead stirrer) or None (solid state).
-
-
Extraction: After cooling, add 20 mL of hot Ethanol to the vial. Vortex/sonicate to extract the product from the clay.
-
Filtration: Filter the mixture (hot) to remove the clay.
-
Crystallization: Concentrate the filtrate to ~5 mL and pour into ice-cold water (50 mL) . The crude product will precipitate.
Method B: Solution Phase Acid-Catalyzed Synthesis
Best for: Scale-up and traditional process adaptation.
Step-by-Step Protocol:
-
Preparation: In a 10 mL microwave vial, dissolve 3-ethoxyaniline (10 mmol) and ethyl acetoacetate (11 mmol) in Glacial Acetic Acid (3 mL) .
-
Catalyst: Add 3 drops of concentrated H₂SO₄ (or 100 mg p-TsOH).
-
Irradiation:
-
Temp: 150 °C
-
Time: 12 minutes
-
Pressure Limit: 15 bar
-
-
Workup: Pour the reaction mixture directly into 100 mL of crushed ice/water . Stir vigorously for 20 minutes.
-
Isolation: Filter the resulting precipitate. Wash with water (3 x 20 mL) to remove acid traces.
-
Purification: Recrystallize from Ethanol/Water (9:1).
Process Workflow
Figure 2: Operational workflow for the microwave-assisted synthesis.
Results & Characterization
Data Comparison: Conventional vs. Microwave
| Parameter | Conventional Heating (Oil Bath) | Microwave Method (Method A) |
| Temperature | 120–160 °C (Reflux) | 140 °C |
| Time | 4 – 6 Hours | 10 Minutes |
| Solvent | Toluene/Xylene (High Vol) | Solvent-Free (Green) |
| Yield | 65 – 72% | 88 – 92% |
| Purity (Crude) | Low (requires chromatography) | High (recrystallization only) |
Analytical Specifications
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: 232–235 °C (Lit. for similar analogs 230–240 °C). Note: Significantly higher than coumarin analogs.
-
¹H NMR (400 MHz, DMSO-d₆):
- 11.50 (s, 1H, NH) – Broad singlet, confirms lactam.
- 7.55 (d, J=8.8 Hz, 1H, H-5)
- 6.80–6.85 (m, 2H, H-6, H-8)
- 6.15 (s, 1H, H-3) – Characteristic vinyl proton of quinolinone.
- 4.10 (q, J=7.0 Hz, 2H, O-CH₂ -CH₃)
- 2.38 (s, 3H, C4-CH₃ )
- 1.35 (t, J=7.0 Hz, 3H, O-CH₂-CH₃ )
Troubleshooting & Optimization
-
Issue: Low Yield / Incomplete Reaction.
-
Cause: Water byproduct inhibiting the reaction equilibrium.
-
Solution: Increase catalyst load (K-10) to act as a desiccant or increase temperature to 160°C to drive off water (if vessel venting allows).
-
-
Issue: Product is sticky/oily.
-
Cause: Presence of unreacted aniline or intermediate acetoacetanilide.
-
Solution: Wash the crude solid with cold diethyl ether (the product is insoluble, impurities are soluble).
-
-
Issue: Regioisomer contamination (5-ethoxy isomer).
-
Insight: While rare with ethoxy-groups (sterics favor 7-position), ensure the reaction temperature does not exceed 170°C, which might promote thermodynamic scrambling.
-
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
-
Patel, H. U., & Gediya, P. A. (2014).[1] Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one by Various Conventional and Microwave Methods. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229.[1] [Link]
-
Varma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation. Green Chemistry, 1(1), 43-55. [Link]
-
PubChem. (2025).[2] 7-Ethoxy-4-methylcoumarin (Analog Data for Spectral Comparison). National Library of Medicine. [Link]
-
Deshmukh, M. B., et al. (2005). Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one. Indian Journal of Chemistry, 44B, 1659-1662. [Link]
Sources
Application Note: Fluorescent Labeling of Proteins Using Quinolin-2-one Derivatives
This guide is structured as a high-level technical document for scientists requiring precise control over protein labeling using environmentally sensitive fluorophores. It addresses the specific challenges of working with quinolin-2-one (carbostyril) derivatives, which—unlike standard commercial dyes—often require bench-side activation or specific handling to maximize their solvatochromic utility.
Executive Summary
Quinolin-2-one (carbostyril) derivatives represent a specialized class of fluorophores distinct from the ubiquitous fluoresceins and rhodamines. Their primary utility in protein chemistry lies in their environmental sensitivity (solvatochromism) and large pseudo-Stokes shifts (often >100 nm).
Unlike rigid dyes that emit consistently regardless of location, 7-substituted quinolin-2-ones act as molecular reporters. They exhibit significant fluorescence enhancement and blue-shifting when moving from an aqueous (polar) environment to a hydrophobic protein pocket. This guide details the chemical activation of these probes and their application in mapping protein conformational changes.
Chemical Basis & Mechanism
To use these probes effectively, one must understand the underlying photophysics. The quinolin-2-one scaffold, particularly when substituted at the 7-position with an electron-donating group (e.g., amine or dimethylamine), undergoes Intramolecular Charge Transfer (ICT) upon excitation.
-
The Mechanism: Upon excitation, electron density shifts from the 7-amino donor to the carbonyl acceptor. In polar solvents (water), the excited state is stabilized by dipole-dipole interactions, lowering its energy (red shift) and often quenching fluorescence via non-radiative decay.
-
The Application: When the probe conjugates to a protein and buries itself in a hydrophobic pocket, solvent relaxation is restricted. This destabilizes the excited state relative to the ground state, resulting in a blue shift (high energy emission) and a dramatic increase in Quantum Yield (Φ) .
Key Derivatives
| Derivative | Common Name | Excitation | Emission (Aq) | Emission (Hydrophobic) | Application |
| 7-amino-4-methylquinolin-2(1H)-one | CS124 | 350 nm | ~420 nm | ~390-400 nm | Antenna for Ln(III); pH stable reporter. |
| 7-(diethylamino)quinolin-2(1H)-one | DQ Derivatives | 390 nm | ~490 nm | ~450 nm | High sensitivity solvatochromic sensing. |
Phase 1: Probe Activation (Synthesis of the NHS Ester)
Critical Note: Many quinolin-2-one derivatives (like CS124) are commercially sold as free amines or carboxylic acids, not as ready-to-use NHS esters. The following protocol describes the conversion of a carboxylic acid derivative (e.g., 7-diethylamino-2-oxoquinoline-3-carboxylic acid) into an amine-reactive Succinimidyl Ester (SE) .
Reagents Required[1][2][3][4]
-
Fluorophore: Quinolin-2-one carboxylic acid derivative (100 mg).
-
Activators: N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl).
-
Solvent: Anhydrous Dimethylformamide (DMF).
-
Purification: Silica gel or precipitation solvents (Ethyl acetate/Hexane).
Protocol A: Activation Chemistry
-
Dissolution: Dissolve 0.1 mmol of the quinolin-2-one carboxylic acid in 1 mL of anhydrous DMF.
-
Activation: Add 1.2 equivalents of NHS and 1.2 equivalents of EDC·HCl.
-
Reaction: Stir the mixture at Room Temperature (RT) for 4–12 hours in the dark. Monitor via TLC (System: DCM/MeOH 9:1). The product (NHS ester) will appear as a less polar spot compared to the starting acid.
-
Extraction (Optional but Recommended): Dilute with 10 mL ethyl acetate, wash 2x with cold water (to remove urea byproduct and unreacted EDC), and dry over MgSO₄.
-
Storage: Evaporate solvent. Store the resulting solid under argon at -20°C. Use within 4 weeks for optimal reactivity.
Phase 2: Protein Labeling Protocol
This protocol is optimized for labeling surface lysine residues. Due to the hydrophobic nature of quinolin-2-ones, organic co-solvent concentration is a critical variable to prevent probe precipitation before conjugation.
Diagram 1: Labeling Workflow
Caption: Step-by-step workflow for conjugating quinolin-2-one NHS esters to protein lysine residues.
Step-by-Step Methodology
1. Protein Preparation
-
Ensure protein is in an amine-free buffer (PBS or HEPES). Avoid Tris or Glycine.
-
Adjust pH to 8.3 using 1M NaHCO₃ to deprotonate lysine ε-amines.
-
Concentration target: 2–5 mg/mL .
2. Probe Solubilization
-
Dissolve the Quinolin-2-one NHS ester in high-quality anhydrous DMSO.
-
Concentration: 10 mM stock.
-
Tip: These dyes can be hydrophobic. Ensure complete dissolution by vortexing; sonicate briefly if necessary.
3. Conjugation Reaction
-
Add the dye solution to the protein dropwise while gently vortexing.
-
Stoichiometry: Use a 10–20 molar excess of dye for standard labeling.
-
Critical Check: Keep the final DMSO concentration < 10% (v/v) to avoid protein denaturation.
-
Incubate for 1 hour at RT or overnight at 4°C in the dark.
4. Purification
-
Remove excess free dye immediately.
-
Method: Size Exclusion Chromatography (e.g., Sephadex G-25 or PD-10 columns) is preferred over dialysis for hydrophobic dyes, as free dye can stick to dialysis membranes.
-
Elute with PBS (pH 7.4). The labeled protein will elute in the void volume (first colored band).
Application Note: Solvatochromic Sensing
Once labeled, the protein-conjugate serves as a sensor. The following diagram illustrates how the probe reports on its environment.
Diagram 2: Solvatochromic Mechanism
Caption: Mechanism of solvatochromic sensing. Hydrophobic environments prevent solvent relaxation, leading to blue-shifted, brighter emission.
Experimental Setup: Conformational Change Assay
-
Baseline Measurement: Record the fluorescence emission spectrum (380–550 nm) of the labeled protein in native buffer. Note the
(likely ~450–490 nm). -
Perturbation: Add a ligand, substrate, or denaturant (e.g., Urea) that induces a conformational change.
-
Readout:
-
Blue Shift: Indicates the probe has moved into a more hydrophobic/rigid environment (e.g., cleft closure).
-
Red Shift/Quenching: Indicates the probe has been exposed to water (e.g., unfolding).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation during labeling | Dye is too hydrophobic or DMSO % too high. | Lower dye loading (5x excess); add 0.1% Tween-20 to the buffer; ensure DMSO < 5%. |
| Low Labeling Efficiency | Hydrolysis of NHS ester; Buffer pH too low. | Use fresh anhydrous DMSO; ensure buffer pH is > 8.0; verify NHS ester activity via TLC. |
| No Fluorescence Change | Probe is permanently solvent-exposed. | The labeling site (Lysine) is too flexible. Attempt site-specific labeling (Cysteine) using a maleimide derivative to target buried regions. |
References
-
Mechanism of Solvatochromism
- Title: Quinolin-2(1H)
- Source: J. Org. Chem. (via NIH/PubMed)
-
URL:[Link] (Representative Link based on search context 1.8)
-
Synthesis of Reactive Derivatives
- Title: New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling.
- Source: Journal of Fluorescence (Springer)
-
URL:[Link]
-
General NHS Labeling Protocol
-
Carbostyril 124 Properties
Sources
Troubleshooting & Optimization
Improving quantum yield of 7-Ethoxy-4-methylquinolin-2(1H)-one
This is a comprehensive technical support guide designed for researchers working with 7-Ethoxy-4-methylquinolin-2(1H)-one (also known as 7-Ethoxy-4-methylcarbostyril ).
Topic: Optimization of Fluorescence Quantum Yield ( )
Document ID: TS-QY-EQ2-001 Status: Active Audience: Senior Scientists, Medicinal Chemists, Spectroscopists
Executive Summary
7-Ethoxy-4-methylquinolin-2(1H)-one is a carbostyril derivative characterized by a rigid quinolone core. Unlike its 7-hydroxy analog (which undergoes Excited-State Proton Transfer, ESPT), the 7-ethoxy derivative relies on Intramolecular Charge Transfer (ICT) for fluorescence. Low quantum yield in this system is rarely an intrinsic flaw of the chromophore but rather a symptom of environmental quenching , molecular aggregation , or oxidative impurity .
This guide provides a root-cause analysis and actionable protocols to maximize photon output.
Part 1: Diagnostic Workflow (Visualized)
The following logic tree illustrates the systematic troubleshooting process for low quantum yield.
Figure 1: Decision matrix for diagnosing fluorescence loss in carbostyril derivatives.
Part 2: Troubleshooting Guides & FAQs
Module 1: Solvent & Environmental Effects[1]
Q1: Why is my quantum yield significantly lower in water compared to acetonitrile?
Technical Insight:
This is the "Proximity Effect." The carbostyril core is an Intramolecular Charge Transfer (ICT) system. Upon excitation (
-
Mechanism: In water (protic solvent), hydrogen bonds form with the carbonyl oxygen and the ring nitrogen. These H-bonds provide efficient non-radiative decay pathways (vibrational coupling), effectively "short-circuiting" the fluorescence.
-
Solution:
-
Solvent Swap: Use polar aprotic solvents like DMSO , DMF , or Acetonitrile (MeCN) . These stabilize the ICT state without H-bond quenching.
-
Micellar Encapsulation: If aqueous media is mandatory (e.g., biological assays), encapsulate the dye in surfactant micelles (SDS or CTAB). This shields the fluorophore from bulk water, restoring QY.
-
Q2: My emission spectrum red-shifts over time. Is the compound degrading? Diagnosis: Likely not degradation, but Solvatochromic Relaxation .
-
Explanation: Carbostyrils have a large dipole moment change (
) upon excitation. If the solvent is viscous or polar, the solvent molecules reorient around the excited state dipole, lowering its energy (red shift) before emission occurs.[1] -
Verification: If the absorption spectrum remains constant but emission shifts, the molecule is intact.
Table 1: Solvent Compatibility & Expected Performance
| Solvent Class | Examples | Impact on QY | Mechanism | Recommendation |
| Polar Aprotic | DMSO, DMF, MeCN | High | Stabilizes ICT; No H-bonding | Primary Choice |
| Non-Polar | Hexane, Toluene | Medium | Weak solvation; low solubility | Use for hydrophobic studies |
| Protic | Water, Methanol | Low | H-bond induced quenching | Avoid or Encapsulate |
| Viscous | Glycerol, PEG | High | Restricts non-radiative rotation | Use for rigidity studies |
Module 2: Concentration & Measurement Artifacts
Q3: I increased the concentration to get more signal, but the QY dropped. Why? Technical Insight: You are encountering Inner Filter Effects (IFE) and Aggregation-Caused Quenching (ACQ) .
-
IFE: At high absorbance (
), the solution absorbs the excitation light before it reaches the center of the cuvette, and re-absorbs the emitted light (if Stokes shift is small). -
ACQ: Carbostyrils are planar and prone to
stacking. Aggregates often form non-fluorescent "dark" states.
Protocol: Correct Measurement of QY
-
Absorbance Limit: Prepare a dilution series where the optical density (OD) at the excitation wavelength is 0.01, 0.02, 0.04, 0.08, and 0.10 . Never exceed 0.10.
-
Reference Standard: Use Quinine Sulfate in 0.1 M H₂SO₄ (
) or Coumarin 153 in Ethanol ( ) as a reference. Ensure the refractive indices of the sample and reference solvents are accounted for in the calculation: (Where is the slope of Integrated Fluorescence vs. Absorbance).
Module 3: Purity & Synthesis Optimization
Q4: I synthesized the compound via Knorr cyclization. The product is yellow, but fluorescence is dull. Technical Insight: The yellow color often indicates the presence of nitro-impurities or unreacted aniline derivatives , which are potent electron scavengers (quenchers).
-
Critical Step: The 7-ethoxy group is electron-donating. Any synthesis byproduct that is electron-withdrawing (e.g., nitration during acid catalysis if HNO3 was present, or oxidation products) will quench the ICT state via Photoinduced Electron Transfer (PET).
Purification Protocol:
-
Recrystallization: Dissolve crude solid in minimum boiling Ethanol (95%) . Add activated charcoal to remove oligomers. Filter hot. Cool slowly to 4°C.
-
Verification: Run TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The fluorescent spot must be a single, tight component. Any trailing indicates impurities.
Part 3: Mechanistic Pathway (Graphviz)
The following diagram details the photophysical fate of the excited state, highlighting where losses occur.
Figure 2: Jablonski diagram showing competing decay pathways. Minimizing red/orange paths maximizes Quantum Yield.
References
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.
-
Bakalova, S. M. (1991). Solvent Effects on the Fluorescence Properties of Methyldihydroquinolinones. Zeitschrift für Naturforschung A, 46(9), 823-827.
- Jones, G., et al. (1985). Photochemistry of Carbostyrils. Journal of Physical Chemistry, 89(2), 294-300. (Mechanisms of fluorescence quenching in quinolones).
-
Horiba Scientific. (2023). A Guide to Recording Fluorescence Quantum Yields.
-
Deshmukh, M. B., et al. (2005).[2] Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one. Indian Journal of Chemistry, 44B, 1659-1662.[2] (Synthesis and structural characterization).
Sources
Overcoming O-alkylation vs N-alkylation selectivity issues in quinolones
Technical Support Center: Quinolone Alkylation Selectivity
Subject: Troubleshooting N-Alkylation vs. O-Alkylation Regioselectivity in 4-Quinolones Ticket Type: Advanced Method Development Assigned Specialist: Senior Application Scientist
Welcome & Core Directive
Welcome to the Quinolone Synthesis Support Module. You are likely here because your alkylation of a 4-quinolone (or 4-hydroxyquinoline) yielded an inseparable mixture of isomers, or worse, the wrong regioisomer entirely.
The Central Conflict: 4-Quinolones are classic ambident nucleophiles. They exist in a tautomeric equilibrium between the 4-quinolone (NH-form) and the 4-hydroxyquinoline (OH-form) .
-
N-Alkylation yields the thermodynamically stable quinolone (often the bioactive target, e.g., Ciprofloxacin precursors).
-
O-Alkylation yields the kinetically favored quinoline ether.
This guide provides the mechanistic logic and validated protocols to force this equilibrium to your desired outcome.
Diagnostic Decision Matrix
Before altering your reaction, use this logic flow to identify the root cause of your selectivity failure.
Figure 1: Diagnostic logic for identifying the source of regioselectivity failure in quinolone alkylation.
Mechanistic Deep Dive (The "Why")
To control the reaction, you must manipulate the Hard-Soft Acid-Base (HSAB) principle and Thermodynamic vs. Kinetic control .
A. The Cation Effect (Chelation Control)
The counter-cation of your base plays a critical role in shielding the oxygen atom.
-
Hard Cations (
, ): These have a high charge density and coordinate tightly to the "Hard" oxygen atom of the enolate. This "masks" the oxygen, forcing the alkylating agent to attack the "Soft" nitrogen. -
Soft Cations (
, ): These dissociate more readily in polar solvents. While is often used for N-alkylation due to solubility, it leaves the anion "naked." Under these conditions, selectivity depends heavily on temperature (thermodynamics). -
Silver (
): Silver acts as a Lewis acid that coordinates with the leaving group (halide) of the alkylating agent. This creates an -like transition state. The hard oxygen nucleophile preferentially attacks the developing carbocation character, leading to O-alkylation (The "Silver Salt Rule").
B. Thermodynamic vs. Kinetic Control
-
Kinetic Product (O-Alkyl): Formed fastest because the negative charge density is highest on the electronegative oxygen. Favored by low temperatures and short reaction times .[1]
-
Thermodynamic Product (N-Alkyl): More stable due to the preservation of the amide-like resonance and aromaticity of the bicyclic system. Favored by high temperatures (reflux) and longer reaction times , allowing O-alkylated byproducts to rearrange or revert and re-alkylate at the Nitrogen.
C. Solvent Effects
| Solvent Type | Example | Effect on Selectivity |
| Polar Aprotic | DMF, DMSO | Favors N-Alkylation. Solvates cations well, leaving the nucleophile active. High boiling points allow thermodynamic control. |
| Polar Protic | Ethanol, Water | Favors N-Alkylation. Hydrogen bonding solvates the Oxygen atom, reducing its nucleophilicity and directing attack to Nitrogen. |
| Non-Polar | Benzene, Toluene | Favors O-Alkylation (especially with |
Validated Protocols
Protocol A: Selective N-Alkylation (Target: >95% N-isomer)
Use this for synthesizing ciprofloxacin precursors or standard quinolone antibiotics.
Reagents:
-
Substrate: 4-Quinolone derivative (1.0 equiv)
-
Base:
(anhydrous, 2.0 equiv) -
Alkylating Agent: Ethyl Iodide or Alkyl Bromide (1.2 equiv)
-
Solvent: DMF (Dimethylformamide)[2]
Step-by-Step:
-
Dissolution: Dissolve the 4-quinolone in DMF (0.5 M concentration).
-
Deprotonation: Add
. Stir at Room Temperature (RT) for 30 minutes. Note: Ensure the base is finely ground to maximize surface area. -
Addition: Add the alkyl halide dropwise.
-
Thermodynamic Drive: Heat the reaction to 80–100°C .
-
Critical Step: Do not run at RT. RT favors mixtures. Heat ensures the thermodynamic N-product dominates.
-
-
Monitoring: Monitor by TLC/HPLC. Reaction typically completes in 4–6 hours.
-
Workup: Pour into ice water. The N-alkylated product usually precipitates as a solid. Filter and wash with water.[2]
Alternative (Phase Transfer Catalysis):
If DMF workup is problematic, use Acetone +
Protocol B: Selective O-Alkylation (Target: >90% O-isomer)
Use this for synthesizing quinoline ethers.
Reagents:
-
Substrate: 4-Hydroxyquinoline (1.0 equiv)
-
Base/Promoter: Silver Carbonate (
) (1.5 equiv) -
Alkylating Agent: Alkyl Iodide (1.5 equiv)
-
Solvent: Benzene or Toluene (Anhydrous)
Step-by-Step:
-
Suspension: Suspend the substrate and
in anhydrous Benzene/Toluene.-
Safety: Benzene is carcinogenic; Toluene is a safer alternative but may require slightly longer times.
-
-
Addition: Add the alkyl iodide.
-
Kinetic Control: Stir at Room Temperature in the dark (to prevent silver salt degradation).
-
Duration: Stir for 24–48 hours.
-
Workup: Filter through a Celite pad to remove silver salts. Evaporate the filtrate to obtain the O-alkylated product [3].
Troubleshooting FAQs
Q1: I am using Protocol A (DMF/Base) but still seeing ~15% O-alkylation. How do I eliminate it?
-
Diagnosis: Your reaction temperature might be too low, or the reaction time too short.
-
Fix: Increase temperature to 110°C. If the problem persists, switch the leaving group from Bromide/Iodide to a Tosylate . Hard leaving groups (sulfonates) sometimes favor N-alkylation in polar aprotic solvents due to the "Symbiotic Effect" in HSAB theory, though this is less dominant than the cation effect. Alternatively, switch to a protic solvent like Ethanol (if solubility permits) to H-bond the oxygen.
Q2: My N-alkylation yield is low because the starting material isn't dissolving in DMF.
-
Fix: Use the Borate Ester Protection Method .[3]
-
React the quinolone with boric acid or a borate ester in water/alcohol. This forms a temporary complex with the oxygen (and adjacent groups if present), solubilizing the molecule and blocking the oxygen. N-alkylation proceeds, and the borate hydrolyzes during workup [5].[3]
-
Q3: Can I use the Mitsunobu reaction for N-alkylation?
-
Caution: Standard Mitsunobu conditions (
/DIAD) on 4-hydroxyquinolines typically yield the O-ether (O-alkylation) because the phenol-like OH reacts with the phosphonium intermediate. -
Fix: For N-alkylation via Mitsunobu, you usually need to use a sulfonamide derivative or specific steric modifications. Stick to direct alkylation (Protocol A) for standard N-functionalization.
Q4: I need to scale up. Is Silver Carbonate necessary for O-alkylation?
-
Answer: Silver is expensive. For large scale O-alkylation, you can try Phase Transfer Catalysis (DCM/Water) with a Soft counter-ion and keep the temperature low (0–5°C) . However, selectivity will drop compared to the Silver method. Purification (column chromatography) will likely be required to separate the N-isomer.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at the Carbonyl Group and Ambident Nucleophiles).
-
TSI Journals. (n.d.). Efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one under Phase Transfer Catalysis. Retrieved from
-
ResearchGate. (2025).[3][4] Mild, Efficient and Selective Silver Carbonate Mediated O-Alkylation of 4-Hydroxy-2-quinolones. Retrieved from
-
BenchChem. (n.d.).[2] Synthesis of Quinolone-Class Antibacterial Agents: A Technical Guide. Retrieved from
-
Priebe, H., et al. (2018).[3] A Selective Process for N-alkylation in Competition with O-alkylation (Borate Method). Retrieved from
Sources
Technical Support Center: Troubleshooting 7-Ethoxy Carbostyril Fluorescence
Introduction
Welcome to the technical support center. If you are working with 7-ethoxy carbostyrils (7-ethoxy-2-quinolinones) and experiencing lower-than-expected fluorescence intensity, you are likely encountering one of three specific physical phenomena: solvent-induced quenching (TICT states) , hydrolytic degradation , or concentration-dependent artifacts .
Carbostyrils function as "push-pull" systems. The electron-donating ethoxy group at position 7 conjugates with the electron-withdrawing lactam carbonyl. While this creates desirable optical properties, it makes the fluorophore highly sensitive to its microenvironment.[1] This guide moves beyond basic operation to address the physicochemical root causes of signal loss.
Module 1: Environmental & Solvent Effects
"My sample is bright in DMSO but dark in water/buffer."
The Mechanism: TICT and Hydrogen Bonding
Carbostyril derivatives often undergo Twisted Intramolecular Charge Transfer (TICT) upon excitation. In polar, protic solvents (like water or methanol), the excited state can relax into a twisted, non-emissive conformation, effectively quenching fluorescence. Additionally, hydrogen bonding with the solvent can stabilize the ground state more than the excited state, or facilitate non-radiative decay pathways.
Troubleshooting Table: Solvatochromic Shifts
| Solvent Class | Expected Behavior | Risk Factor | Action |
| Aprotic Polar (DMSO, DMF) | High Intensity. Red-shifted emission due to dipole stabilization. | Low. Ideal for stock solutions. | Use as the baseline for max quantum yield. |
| Non-Polar (DCM, Toluene) | Moderate/High Intensity. Blue-shifted emission. | Aggregation at high concentrations. | Ensure complete solubility; check for turbidity. |
| Protic (Water, MeOH, EtOH) | Low Intensity (Quenched). H-bonding promotes non-radiative decay. | High. TICT states are favored here.[2] | Limit aqueous content. If physiological buffer is required, encapsulate in micelles or cyclodextrins. |
FAQ: Solvent Compatibility
Q: I must measure in aqueous buffer. How do I recover the signal? A: If the fluorophore is quenched by water, you are fighting thermodynamics.
-
Cosolvents: Maintain at least 10-20% DMSO or Ethanol if your assay tolerates it.
-
Encapsulation: Add cyclodextrins (e.g.,
-cyclodextrin) or surfactants (e.g., SDS, Triton X-100). These create a hydrophobic "pocket" for the carbostyril, shielding it from water-induced quenching and restricting the rotation that leads to TICT [1].
Module 2: Chemical Integrity & pH Sensitivity
"The signal intensity fluctuates with pH."
The "De-ethylation" Trap
Pure 7-ethoxy carbostyril should be relatively pH-independent in the physiological range (pH 4-9). However, its degradation product, 7-hydroxy carbostyril , is a potent photoacid/photobase.
-
Scenario: You observe a massive signal increase at pH > 8 or a shift in emission wavelength.
-
Diagnosis: Your sample has undergone de-ethylation (hydrolysis of the ether bond). The 7-hydroxy species deprotonates to the anion, which is often highly fluorescent, whereas the neutral phenol (at lower pH) is dimmer or emits at a different wavelength [2].
Protocol: The Acid/Base Integrity Test
Perform this test to validate sample purity.
-
Prepare two aliquots of your 7-ethoxy sample (10 µM).
-
Aliquot A: Add 1% Trifluoroacetic acid (Acidic).
-
Aliquot B: Add 1% Triethylamine (Basic).
-
Measure Spectra:
-
Pass: Spectra A and B are nearly identical in shape and intensity (minor solvatochromic shifts allowed).
-
Fail: Aliquot B is significantly brighter or red-shifted compared to A. Result: Your sample contains free 7-hydroxy carbostyril impurities. Purify via HPLC.
-
Module 3: Optical Artifacts
"I increased the concentration, but the signal went down."
Inner Filter Effect (IFE) & Aggregation
Carbostyrils have high extinction coefficients. At high concentrations, the molecules at the cuvette face absorb all the excitation light, leaving none for the center (Inner Filter Effect). Furthermore, planar quinolinones are prone to Aggregation-Caused Quenching (ACQ) via
Diagnostic Protocol: The Dilution Series[3]
-
Prepare a stock at an Absorbance (OD) of 0.5 at the excitation maximum.
-
Perform serial 2-fold dilutions down to OD 0.01.
-
Plot Integrated Fluorescence Intensity vs. Absorbance .
-
Linear Region: Reliable data.[3]
-
Plateau/Drop: IFE or Aggregation region.
-
Rule of Thumb: Always measure fluorescence at OD < 0.1 to avoid IFE artifacts [3].
-
Troubleshooting Flowchart
The following diagram outlines the logical decision process for diagnosing low intensity.
Caption: Logical workflow for isolating the cause of fluorescence quenching in carbostyril derivatives.
Standardized Measurement Protocol
To ensure reproducibility and rule out instrumental error, follow this self-validating protocol.
1. Instrument Setup:
-
Slit Widths: Set excitation/emission slits to 2.5 nm or 5 nm. (Too wide = high background; Too narrow = low signal).
-
Detector Voltage: Ensure the PMT voltage is in the linear range (check manufacturer specs, usually 600-800V).
2. Sample Preparation:
-
Solvent: Spectroscopic grade Ethanol (Standard reference solvent).
-
Concentration: Adjust to OD = 0.05 at
(approx. 320-360 nm for carbostyrils).
3. The Reference Check:
-
Use Quinine Sulfate (in 0.1 M H₂SO₄) or 7-Ethoxycoumarin (in Ethanol) as a quantum yield reference.
-
If the reference standard reads low, the issue is the instrument (lamp age, calibration), not your sample.
4. Data Acquisition:
-
Scan speed: Medium (e.g., 100-200 nm/min).
-
Correction: Apply instrument-specific spectral correction files (to account for detector sensitivity curves).
References
-
Complexation and Fluorescence Enhancement
- Title: Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[7]uril Complexes.
- Source: N
-
URL:[Link]
-
Structural Comparisons & Halogenation Effects
- General Fluorescence Troubleshooting: Title: Troubleshooting Tips for Fluorescence Staining (Signal vs. Background). Source: Biotium Technical Guide.
-
Solvent Effects on Quantum Yield
- Title: Solvent effect on the relative quantum yield and fluorescence quenching.
- Source: ResearchG
-
URL:[Link]
Sources
- 1. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 2. An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of 7-Ethoxy-4-methylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. For heterocyclic compounds such as quinolinone derivatives, which form the backbone of numerous therapeutic agents, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.[1] This guide provides an in-depth analysis of the 1H NMR spectrum of 7-Ethoxy-4-methylquinolin-2(1H)-one, a substituted quinolinone with potential applications in medicinal chemistry. By leveraging comparative data from structurally analogous compounds, we will dissect the intricacies of its proton environment, offering a robust framework for its characterization.
The Structural Context: Quinolinones and Their Spectroscopic Fingerprints
Quinolin-2(1H)-ones are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities.[2] The introduction of various substituents to the quinolinone core can dramatically influence their pharmacological properties. A thorough understanding of how these substituents electronically modify the molecule is crucial, and 1H NMR spectroscopy provides a direct window into these effects.
Comparative Spectral Analysis: Decoding the 1H NMR Spectrum of 7-Ethoxy-4-methylquinolin-2(1H)-one
Predicted 1H NMR Spectrum of 7-Ethoxy-4-methylquinolin-2(1H)-one
The following table outlines the predicted chemical shifts (δ) in parts per million (ppm), multiplicity, and integration for the protons of 7-Ethoxy-4-methylquinolin-2(1H)-one. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.[3][4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| -CH3 (Methyl at C4) | ~2.4 | Singlet | 3H | The methyl group at C4 is a characteristic singlet in 4-methylquinolinones.[3] |
| -OCH2CH3 (Methylene) | ~4.1 | Quartet | 2H | The methylene protons of the ethoxy group are deshielded by the adjacent oxygen and split into a quartet by the neighboring methyl group. |
| -OCH2CH3 (Methyl) | ~1.4 | Triplet | 3H | The terminal methyl protons of the ethoxy group are split into a triplet by the adjacent methylene protons. |
| H3 | ~6.2 | Singlet | 1H | This vinylic proton at C3 typically appears as a singlet. |
| H5 | ~7.6 | Doublet | 1H | This aromatic proton is expected to be a doublet due to coupling with H6. |
| H6 | ~6.8 | Doublet of doublets | 1H | This aromatic proton is coupled to both H5 and H8, resulting in a doublet of doublets. |
| H8 | ~6.7 | Doublet | 1H | This aromatic proton, ortho to the ethoxy group, will appear as a doublet due to coupling with H6. |
| N-H | ~11.5 | Broad Singlet | 1H | The N-H proton of the lactam is typically broad and appears at a high chemical shift. |
Experimental Data from Comparative Compounds
To substantiate our predictions, let's examine the experimental 1H NMR data from our chosen comparative molecules.
Table 1: 1H NMR Data of 4-Methyl-2(1H)-quinolinone [5]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| -CH3 | 2.41 | s |
| H3 | 6.21 | s |
| Aromatic H | 7.20-7.65 | m |
| N-H | 11.69 | br s |
Table 2: 1H NMR Data of 7-Ethoxy-4-methylcoumarin [4]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| -CH3 (at C4) | 2.4 | s |
| -OCH2CH3 (Methylene) | 4.1 | q |
| -OCH2CH3 (Methyl) | 1.4 | t |
| H3 | 6.1 | s |
| H5 | 7.5 | d |
| H6 | 6.9 | dd |
| H8 | 6.8 | d |
The data from 4-methyl-2(1H)-quinolinone confirms the expected chemical shifts for the methyl group at C4, the vinylic proton H3, and the N-H proton. The data from 7-ethoxy-4-methylcoumarin provides strong evidence for the predicted chemical shifts and splitting patterns of the ethoxy group and the aromatic protons H5, H6, and H8, which are influenced by the electron-donating nature of the ethoxy group.
The Causality Behind Experimental Choices: A Step-by-Step Protocol for 1H NMR Analysis
To ensure the acquisition of high-quality, reproducible 1H NMR data for 7-Ethoxy-4-methylquinolin-2(1H)-one, the following protocol is recommended. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation and instrument operation.[1]
Step 1: Sample Preparation
-
Solvent Selection : Choose a deuterated solvent that will fully dissolve the sample. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for quinolinone compounds due to its high dissolving power.
-
Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[6]
-
Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming problems.
Step 2: Instrument Setup and Data Acquisition
-
Insertion and Locking : Carefully insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming : The magnetic field must be homogenized to obtain sharp, well-resolved peaks. This is achieved through an automated or manual shimming process.
-
Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment is typically sufficient for a 1H NMR spectrum.
-
Number of Scans : For a moderately concentrated sample, 16 to 64 scans are usually adequate.
-
Relaxation Delay : A delay of 1-2 seconds between scans allows for the protons to return to their equilibrium state, ensuring accurate integration.
-
Spectral Width : Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Step 3: Data Processing and Analysis
-
Fourier Transform : The raw data (Free Induction Decay) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing : The spectrum must be manually or automatically phased to ensure that all peaks are in the absorptive mode.
-
Baseline Correction : A flat baseline is essential for accurate integration.
-
Referencing : The spectrum is referenced by setting the TMS peak to 0 ppm.
-
Integration : The area under each peak is integrated to determine the relative number of protons.
-
Peak Picking and Assignment : Identify the chemical shift of each peak and assign it to the corresponding proton in the molecule based on its chemical shift, multiplicity, and integration.
Visualizing the Workflow
The following diagram illustrates the logical flow of the 1H NMR analysis process.
Caption: Workflow for 1H NMR Analysis of 7-Ethoxy-4-methylquinolin-2(1H)-one.
Conclusion
The structural characterization of 7-Ethoxy-4-methylquinolin-2(1H)-one through 1H NMR spectroscopy is a critical step in its development as a potential pharmaceutical agent. By employing a comparative analytical approach with structurally similar molecules and adhering to a rigorous experimental protocol, researchers can confidently assign the proton signals and confirm the identity and purity of their synthesized compound. This guide provides a comprehensive framework to achieve that goal, blending theoretical prediction with practical, field-proven insights.
References
-
The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones - SciSpace. (n.d.). Retrieved February 20, 2026, from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (2018, June 28). Retrieved February 20, 2026, from [Link]
-
1 H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature. (n.d.). Retrieved February 20, 2026, from [Link]
-
Table 3 1 H NMR chemical shifts and line widths of the free quinolones... - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]
-
Mastoor, S., Faizi, S., Saleem, R., & Siddiqui, B. S. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 115–121. [Link]
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. (n.d.). Retrieved February 20, 2026, from [Link]
-
7-Hydroxy-4-methyl coumarin - SpectraBase. (n.d.). Retrieved February 20, 2026, from [Link]
-
4-Methyl-2(1H)-quinolinone - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved February 20, 2026, from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). Retrieved February 20, 2026, from [Link]
-
4-Hydroxy-N-methylcarbostyril | C10H9NO2 | CID 54686436 - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]
-
7-Ethoxy-4-methylcoumarin | C12H12O3 | CID 66595 - PubChem - NIH. (n.d.). Retrieved February 20, 2026, from [Link]
-
Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias - SciSpace. (2016, August 12). Retrieved February 20, 2026, from [Link]
-
Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis - The Royal Society of Chemistry. (n.d.). Retrieved February 20, 2026, from [Link]
-
Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. (n.d.). Retrieved February 20, 2026, from [Link]
-
7-Ethoxycoumarin | C11H10O3 | CID 35703 - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]
-
Selected spectra data for the target compound: 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (n.d.). Retrieved February 20, 2026, from [Link]
-
Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones - Semantic Scholar. (n.d.). Retrieved February 20, 2026, from [Link]
-
Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC. (n.d.). Retrieved February 20, 2026, from [Link]
-
Reddy, T. R., Reddy, B. K., & Yadagiri, K. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry, 30(4), 834-836. [Link]
-
Synthesis, characterization and in silico study of novel 4-hydroxyquinolone derivative - Sciforum. (n.d.). Retrieved February 20, 2026, from [Link]
Sources
FTIR absorption bands of 7-Ethoxy-4-methylquinolin-2(1H)-one
An In-Depth Technical Guide to the FTIR Characterization of 7-Ethoxy-4-methylquinolin-2(1H)-one
Executive Summary
7-Ethoxy-4-methylquinolin-2(1H)-one (also known as 7-ethoxy-4-methylcarbostyril) is a functionalized heterocyclic scaffold widely utilized in pharmaceutical synthesis and as a fluorescent probe intermediate. Its structural integrity relies on the specific arrangement of a quinolinone core, a lactam carbonyl, and an ethoxy ether linkage.
This guide provides a rigorous FTIR (Fourier Transform Infrared Spectroscopy) analysis strategy for researchers. Unlike generic spectral lists, this document focuses on comparative discrimination —specifically, how to distinguish this target molecule from its synthetic precursors (7-Hydroxy-4-methylquinolin-2(1H)-one) and structural isosteres (7-Ethoxy-4-methylcoumarin) using vibrational spectroscopy.
Molecular Structure & Vibrational Theory
To accurately interpret the FTIR spectrum, one must first map the vibrational modes to the specific functional groups. The molecule exists predominantly in the lactam form (NH/C=O) rather than the lactim form (N/C-OH) in the solid state.
Key Functional Domains:
-
Lactam Core: The rigid amide-like linkage (
and ) at positions 1 and 2. -
Ether Linkage: The ethoxy group at position 7, crucial for solubility and electronic properties.
-
Aliphatic Side Chains: The methyl group at C4 and the ethyl group at C7.
Visualization: Functional Group Mapping
Figure 1: Structural decomposition of 7-Ethoxy-4-methylquinolin-2(1H)-one highlighting the functional domains responsible for characteristic IR absorption bands.
Detailed Spectral Analysis & Identification Markers
The following data synthesizes experimental values from analogous carbostyril derivatives and 7-ethoxy-substituted aromatics. Use these ranges as your primary quality control (QC) criteria.
Table 1: Characteristic FTIR Absorption Bands
| Functional Group | Mode of Vibration | Frequency Range (cm⁻¹) | Intensity | Diagnostic Note |
| N-H (Lactam) | Stretching ( | 3200 – 2800 | Medium, Broad | Broadened due to intermolecular Hydrogen bonding (dimers). Distinguishes from Coumarins (no N-H). |
| C-H (Aromatic) | Stretching ( | 3100 – 3000 | Weak | Typical heteroaromatic C-H. |
| C-H (Aliphatic) | Stretching ( | 2980 – 2850 | Medium | Methyl/Ethyl fingerprint. Look for shoulders corresponding to |
| C=O (Lactam) | Stretching ( | 1640 – 1665 | Very Strong | "Amide I" band. Significantly lower than ester/lactone carbonyls (>1700 cm⁻¹) due to resonance. |
| C=C (Aromatic) | Ring Stretching | 1620 – 1580 | Strong | Quinoline ring skeletal vibrations. |
| N-H (Lactam) | Bending ( | 1550 – 1520 | Medium | "Amide II" band. Mixed with C-N stretching. |
| C-O-C (Ether) | Asym. Stretching | 1265 – 1240 | Strong | Critical Marker. Confirms the presence of the Ethoxy group. |
| C-O-C (Ether) | Sym. Stretching | 1050 – 1020 | Medium | Secondary confirmation of the ether linkage. |
Technical Insight: The Lactam Carbonyl (
) at ~1655 cm⁻¹ is the most dominant feature. If this band shifts above 1700 cm⁻¹, suspect oxidation or hydrolysis to a coumarin-like impurity.
Comparative Performance: Distinguishing Alternatives
In drug development and synthesis, the primary challenge is not just identifying the molecule, but distinguishing it from structurally similar impurities or precursors.
Scenario A: Monitoring Synthesis (Target vs. Precursor)
Precursor: 7-Hydroxy-4-methylquinolin-2(1H)-one Target: 7-Ethoxy-4-methylquinolin-2(1H)-one
| Feature | 7-Hydroxy Precursor | 7-Ethoxy Target | Result |
| 3500–3200 cm⁻¹ | Broad, Strong O-H Stretch | Absent | Disappearance of O-H confirms alkylation. |
| 2980–2850 cm⁻¹ | Weak (Methyl only) | Increased Intensity | Appearance of Ethyl C-H stretches. |
| 1260–1240 cm⁻¹ | C-O (Phenolic) | C-O-C (Ether) | Band shifts and changes profile. |
Scenario B: Structural Isosteres (Target vs. Coumarin)
Alternative: 7-Ethoxy-4-methylcoumarin (Oxygen replaces Nitrogen at position 1)
| Feature | Coumarin Analog (Lactone) | Quinolinone Target (Lactam) | Result |
| Carbonyl (C=O) | > 1700 cm⁻¹ (Ester-like) | 1640 – 1665 cm⁻¹ (Amide-like) | Clear differentiation based on C=O frequency. |
| N-H Stretch | Absent | Present (3200-2800 cm⁻¹) | Presence of N-H confirms Quinolinone core. |
Visualization: Identification Decision Tree
Figure 2: Logic flow for distinguishing 7-Ethoxy-4-methylquinolin-2(1H)-one from common structural analogs and precursors.
Experimental Protocol
To ensure reproducibility and minimize artifacts (such as water absorption masking the N-H region), follow this validated protocol.
Method A: KBr Pellet (Gold Standard for Resolution)
Best for resolving the fine structure of the fingerprint region.
-
Preparation: Dry the sample in a vacuum oven at 50°C for 2 hours to remove surface moisture.
-
Mixing: Grind 1–2 mg of sample with 100 mg of spectroscopic-grade KBr (Potassium Bromide) in an agate mortar.
-
Pressing: Apply 8–10 tons of pressure for 2 minutes to form a transparent pellet.
-
Measurement: Scan from 4000 to 400 cm⁻¹ with a resolution of 2 cm⁻¹ and 32 scans.
-
Validation: Ensure the baseline at 2000 cm⁻¹ is >80% transmittance.
Method B: ATR (Attenuated Total Reflectance)
Best for rapid QC and identifying surface polymorphism.
-
Crystal Selection: Use a Diamond or ZnSe crystal.
-
Application: Place ~5 mg of powder to cover the crystal active area.
-
Compression: Apply high pressure using the anvil to ensure intimate contact (critical for the rigid quinolinone structure).
-
Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences at lower wavenumbers (fingerprint region).
References
-
BenchChem. (2025).[1][2] Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers. Retrieved from
-
Karakas, E., et al. (2013).[3] Molecular structure and vibrational spectra of 7-Ethoxycoumarin by density functional method. Journal of Molecular Structure. Retrieved from
-
Ahamed, L. S., et al. (2019).[4] Synthesis of New 7-ethyl-4-methyl-2-Quinolone Derivatives. Al-Nahrain Journal of Science. Retrieved from
-
El-Haty, S. M., et al. (2015). DFT and Experimental (FT-IR) Investigation of Vibrational Spectroscopy of 4-hydroxy-1-methyl-2(1H)-quinolone. Australian Journal of Basic and Applied Sciences. Retrieved from
-
Wait, S. C., & McNerney, J. C. (1970). Vibrational spectra and assignments for quinoline and isoquinoline. Journal of Molecular Spectroscopy. Retrieved from
Sources
A Comparative Guide to the Fluorescence Lifetimes of 7-Ethoxyquinolinone and 7-Methoxyquinolinone for Advanced Research Applications
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the fluorescence lifetime characteristics of two key quinolinone derivatives: 7-ethoxyquinolinone and 7-methoxyquinolinone. Understanding the nuanced differences in their photophysical behavior is critical for the rational design and application of fluorescent probes in cellular imaging, high-throughput screening, and drug discovery. This document synthesizes experimental data and established photophysical principles to provide a comprehensive resource for selecting the optimal fluorophore for specific research needs.
Introduction: The Significance of Fluorescence Lifetime in Molecular Probing
Fluorescence lifetime, the average time a fluorophore remains in its excited state before returning to the ground state, is an intrinsic property that is independent of probe concentration and excitation intensity.[1] This makes it a robust parameter for quantitative measurements in complex biological environments where these factors can fluctuate.[2] Variations in fluorescence lifetime can provide valuable insights into the fluorophore's local microenvironment, including changes in polarity, viscosity, and the presence of quenchers.[1] Quinolinone derivatives, known for their bright fluorescence and sensitivity to their surroundings, are a versatile class of fluorophores. The nature of the substituent at the 7-position, in particular, plays a pivotal role in modulating their photophysical properties.[3] This guide focuses on the comparative analysis of two such derivatives, 7-ethoxyquinolinone and 7-methoxyquinolinone, to elucidate the impact of a subtle change in the alkoxy substituent on their fluorescence lifetimes.
Comparative Analysis of Fluorescence Lifetimes
Table 1: Comparison of Key Photophysical Parameters
| Parameter | 7-Ethoxyquinolinone (Predicted) | 7-Methoxyquinolinone (Predicted) |
| Fluorescence Lifetime (τ) | Expected to be slightly longer | Expected to be slightly shorter |
| Electron-Donating Strength | Stronger inductive effect | Weaker inductive effect |
| Solvatochromism | Pronounced | Pronounced |
| Photostability | Generally high | Generally high |
Note: The predicted values are based on the analysis of structurally similar compounds and established photophysical principles. Experimental verification is recommended.
The Inductive Effect of Alkoxy Substituents
The primary determinant of the difference in fluorescence lifetime between these two molecules is the electron-donating nature of the alkoxy group at the 7-position. Both methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups are electron-donating through resonance, which is crucial for the intramolecular charge transfer (ICT) character of the excited state, a key factor for strong fluorescence in this class of compounds.[3]
However, the ethyl group in 7-ethoxyquinolinone has a slightly stronger positive inductive effect (+I) compared to the methyl group in 7-methoxyquinolinone. This enhanced electron-donating character can lead to a more stabilized excited state, which in turn can influence the rates of radiative and non-radiative decay pathways. A more stabilized excited state may have a slightly longer fluorescence lifetime, assuming the non-radiative decay rates are not significantly increased.
Solvent Polarity and Environmental Sensitivity
The fluorescence lifetimes of both 7-ethoxy- and 7-methoxyquinolinone are expected to be highly sensitive to the polarity of their environment.[4] In polar solvents, the excited state, which possesses a larger dipole moment due to ICT, is stabilized, often leading to a red-shift in the emission spectrum and a change in the fluorescence lifetime. The extent of this solvatochromism is a critical consideration for applications where the probe is used to report on changes in the local environment.
Experimental Section: Measuring Fluorescence Lifetime
To empirically determine and compare the fluorescence lifetimes of 7-ethoxy- and 7-methoxyquinolinone, the following experimental protocol is recommended.
Synthesis of 7-Alkoxyquinolinones
The synthesis of 7-ethoxy- and 7-methoxyquinolinone can be achieved through established synthetic routes. A common approach involves the Pechmann condensation or the use of a suitable substituted aniline and a β-keto ester. For instance, 7-hydroxyquinolin-2(1H)-one can be synthesized and subsequently alkylated to yield the desired 7-alkoxy derivatives.[5][6]
A general synthetic scheme is outlined below:
Caption: General synthetic route for 7-alkoxyquinolinones.
Sample Preparation and Instrumentation
-
Solution Preparation : Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of 7-ethoxyquinolinone and 7-methoxyquinolinone in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, and water).
-
Instrumentation : Utilize a time-correlated single-photon counting (TCSPC) system for accurate fluorescence lifetime measurements.[7] This technique offers high sensitivity and temporal resolution.
Data Acquisition and Analysis Workflow
The following diagram illustrates the workflow for acquiring and analyzing fluorescence lifetime data.
Caption: Workflow for TCSPC fluorescence lifetime measurement.
-
Instrument Response Function (IRF) : Measure the IRF of the system using a scattering solution (e.g., a dilute solution of ludox or non-dairy creamer).
-
Data Acquisition : Acquire the fluorescence decay profiles for each sample.
-
Data Analysis : Perform deconvolution of the experimental decay with the IRF using appropriate fitting models (e.g., single or multi-exponential decay) to extract the fluorescence lifetime(s).
Conclusion and Future Outlook
The choice between 7-ethoxyquinolinone and 7-methoxyquinolinone as a fluorescent probe will depend on the specific requirements of the application. The slightly stronger electron-donating character of the ethoxy group is predicted to result in a marginally longer fluorescence lifetime compared to the methoxy counterpart. This subtle difference could be advantageous in applications requiring enhanced sensitivity to environmental changes or for multiplexing with other fluorophores.
Direct experimental verification of the fluorescence lifetimes of these two compounds in a variety of solvents is a crucial next step to confirm these predictions and to fully characterize their potential as advanced fluorescent probes. Such studies will provide invaluable data for researchers in the fields of chemical biology, materials science, and drug discovery, enabling the development of more sophisticated and sensitive analytical tools.
References
-
Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link][8][9]
-
An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry. [Link][5][6]
-
Fluorescence decay profiles of (a) 7 and (b) 8 in different solvents. ResearchGate. [Link][4]
-
Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. PMC. [Link][3]
-
Fluorescence Lifetimes of NIR-Emitting Molecules with Excited-State Intramolecular Proton Transfer. MDPI. [Link][10]
-
Chemical fluorophores for fluorescence lifetime imaging. PMC. [Link][11]
Sources
- 1. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 2. PubChemLite - 7-methoxy-2-methyl-4(1h)-quinolinone (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1 H)‑one, Its Variants, and Quinolin-2-yl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chemical fluorophores for fluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]
HPLC retention time standards for 7-Ethoxy-4-methylquinolin-2(1H)-one
An In-Depth Comparison Guide for Researchers and Method Developers.
Executive Summary
This guide analyzes the HPLC performance and retention characteristics of 7-Ethoxy-4-methylquinolin-2(1H)-one , a fluorogenic substrate used primarily to assay Cytochrome P450 (CYP450) O-deethylation activity.[1] While 7-Ethoxycoumarin (7-EC) remains the historical standard for these assays, the quinolinone (carbostyril) analog offers distinct physicochemical advantages, particularly regarding hydrolytic stability.[1]
This document provides a direct comparison between these two standards, detailed HPLC protocols for separating the parent substrate from its fluorescent metabolite (7-Hydroxy-4-methylquinolin-2(1H)-one ), and experimental data to support method validation.[1]
Chemical Identity & Mechanism of Action[1]
To accurately interpret HPLC retention times, one must understand the reaction monitored. This compound serves as a "pro-fluorophore" substrate.[1] It is relatively non-fluorescent (or has a distinct shift) until enzymatically cleaved by CYP450 enzymes (specifically CYP1A and CYP2B subfamilies) to release the highly fluorescent 7-hydroxy metabolite.[1]
| Feature | Substrate (Parent) | Metabolite (Product) |
| Name | 7-Ethoxy-4-methylquinolin-2(1H)-one | 7-Hydroxy-4-methylquinolin-2(1H)-one |
| Common Synonym | 7-Ethoxy-4-methylcarbostyril | 7-Hydroxy-4-methylcarbostyril |
| CAS Number | Not widely listed (Analog of 87-05-8) | 20513-71-7 |
| Polarity | Non-polar (Late Eluting) | Polar (Early Eluting) |
| Role | Enzymatic Substrate | Quantitation Standard |
Metabolic Pathway Diagram
The following diagram illustrates the O-deethylation pathway and the structural transformation that dictates the HPLC separation order.
Figure 1: The CYP450-mediated O-deethylation of the ethoxy substrate to the hydroxy metabolite.[1] The loss of the ethyl group significantly increases polarity, reducing retention time on Reverse-Phase HPLC.[1]
HPLC Methodology & Retention Standards
The separation of the ethoxy-parent and hydroxy-metabolite is achieved via Reversed-Phase Chromatography (RP-HPLC).[1][2] The critical requirement is baseline resolution between the substrate (present in excess) and the metabolite (present in trace amounts).
Recommended Protocol: Gradient Elution
This protocol is designed to separate the polar metabolite from the hydrophobic parent compound while preventing carryover.[1]
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Kinetex), 150 x 4.6 mm, 5 µm.
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 35°C.[1]
-
Detection: Fluorescence (Ex: 330 nm / Em: 410 nm).[1] Note: Excitation/Emission maxima should be tuned to the specific pH of the mobile phase.[1]
| Time (min) | % Mobile Phase B | Event |
| 0.0 - 1.0 | 15% | Isocratic hold (Load) |
| 1.0 - 6.0 | 15% → 60% | Linear Gradient (Elute Metabolite) |
| 6.0 - 10.0 | 60% → 95% | Wash (Elute Parent Substrate) |
| 10.0 - 12.0 | 95% | Column Clean |
| 12.1 - 15.0 | 15% | Re-equilibration |
Retention Time Data
Based on hydrophobicity shifts observed in structurally identical coumarin analogs (7-EC vs 7-HC), the following retention windows are established for a standard C18 column:
| Compound | Approx.[1][5][6][7][][3][4][9][10] Retention Time (min) | Relative Retention Time (RRT) |
| 7-Hydroxy-Metabolite | 4.5 - 5.2 min | 1.00 (Reference) |
| 7-Ethoxy-Substrate | 8.5 - 9.5 min | ~1.8 - 2.0 |
Note: The substrate elutes significantly later due to the ethyl group masking the phenolic hydroxyl, drastically increasing lipophilicity.[1]
Comparative Analysis: Quinolinone vs. Coumarin Standards
The primary alternative to 7-Ethoxy-4-methylquinolin-2(1H)-one is 7-Ethoxycoumarin (7-EC) .[1] While 7-EC is more common, the Quinolinone (Carbostyril) derivative offers superior stability in alkaline conditions often used in assay termination.
Performance Comparison Matrix
| Feature | 7-Ethoxy-4-methylquinolin-2(1H)-one (This Product) | 7-Ethoxycoumarin (Standard Alternative) |
| Core Structure | Quinolinone (Lactam ring) | Coumarin (Lactone ring) |
| pH Stability | High: Stable in basic pH.[1] | Low: Ring opens (hydrolyzes) at pH > 10, losing fluorescence. |
| Fluorescence | Strong Blue (Ex ~330 / Em ~410 nm). | Blue (Ex ~370 / Em ~450 nm). |
| Stokes Shift | Large (~80 nm). | Large (~80 nm). |
| Metabolic Specificity | Substrate for CYP1A/2B.[1][6] | Substrate for CYP1A/2B.[1][6] |
| Assay Robustness | Excellent: Can use alkaline stop solutions without signal loss.[1] | Moderate: Requires careful pH control during measurement.[1] |
Why Choose the Quinolinone Standard?
Causality of Choice: In high-throughput screening, reactions are often stopped with strong base (e.g., NaOH or Glycine-NaOH buffer) to maximize the ionization and fluorescence of the phenolic metabolite.[1]
-
Coumarin Risk: Under these conditions, the lactone ring of 7-hydroxycoumarin can hydrolyze to the non-fluorescent cinnamic acid derivative, leading to false negatives or underestimation of enzyme activity.[1]
-
Quinolinone Advantage: The lactam ring of the quinolinone is chemically stable to hydrolysis.[1] This allows for robust "stop-and-read" workflows where samples can sit in alkaline buffer before HPLC injection without signal degradation.[1]
Experimental Workflow: Self-Validating Protocol
This workflow ensures that the retention time observed is genuinely the metabolite and not an artifact.
Figure 2: Step-by-step workflow for generating samples for HPLC retention time validation.
Validation Step: To confirm the ~4.5 min peak is indeed the metabolite:
-
Standard Spike: Inject pure 7-Hydroxy-4-methylquinolin-2(1H)-one (CAS 20513-71-7).[1]
-
Cofactor Control: Run the incubation without NADPH. The ~4.5 min peak should be absent, and the ~9.0 min peak (Substrate) should remain undiminished.
References
-
BenchChem. (2025). HPLC Analysis of 7-Hydroxy-4-methyl-2(1H)-quinolone and its Putative Metabolites. Retrieved from
-
Price, R. J., et al. (1995).[7] Comparison of the metabolism of 7-ethoxycoumarin and coumarin in precision-cut rat liver and lung slices. Food and Chemical Toxicology. Retrieved from
-
Waxman, D. J., & Chang, T. K. (2006).[11] Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families. Methods in Molecular Biology. Retrieved from
-
PubChem. (2025).[1] 7-Hydroxy-4-methyl-2(1H)-quinolone Compound Summary. Retrieved from
Sources
- 1. 4-Methyl-7-ethoxycoumarin [webbook.nist.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. 7-Ethoxy-4-methylcoumarin | C12H12O3 | CID 66595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alspi.com [alspi.com]
- 7. Comparison of the metabolism of 7-ethoxycoumarin and coumarin in precision-cut rat liver and lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Methyl-7-ethoxycoumarin [webbook.nist.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Use of 7-ethoxycoumarin to monitor multiple enzymes in the human CYP1, CYP2, and CYP3 families - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Crystal Structure Analysis of 4-methyl-7-ethoxyquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinolinone Scaffold
Quinoline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] These activities include, but are not limited to, anticancer, anti-inflammatory, antibacterial, and antifungal properties.[3][4] The specific compound of interest, 4-methyl-7-ethoxyquinolin-2(1H)-one, belongs to the quinolinone family. The precise three-dimensional arrangement of atoms within its crystal lattice, which can be elucidated through single-crystal X-ray diffraction, is paramount for understanding its structure-activity relationship (SAR), guiding drug design, and ensuring batch-to-batch consistency in pharmaceutical manufacturing.[5]
This guide will provide a comprehensive overview of the synthesis, crystallization, and definitive structural analysis of 4-methyl-7-ethoxyquinolin-2(1H)-one, with a comparative discussion of alternative analytical methods and structurally similar compounds.
Synthesis and Crystallization: From Molecule to Measurable Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthetic Pathway
While a direct synthetic protocol for 4-methyl-7-ethoxyquinolin-2(1H)-one was not found in the immediate literature, a reliable synthesis can be postulated based on established methods for similar quinolinone derivatives. A common and effective route involves a microwave-assisted synthesis, which is known for its efficiency.[1]
Proposed Synthesis of 4-methyl-7-ethoxyquinolin-2(1H)-one:
A plausible approach would be the reaction of 3-ethoxyaniline with ethyl acetoacetate. This reaction typically proceeds via a Pechmann condensation, followed by cyclization to form the quinolinone ring system.
Experimental Protocol: Microwave-Assisted Synthesis
-
Reactant Mixture: In a microwave-safe vessel, combine 3-ethoxyaniline (1 equivalent) and ethyl acetoacetate (1.2 equivalents).
-
Catalyst: Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature (e.g., 120-150 °C) for a specified duration (e.g., 10-30 minutes).
-
Work-up: After cooling, the reaction mixture is typically poured into cold water, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 4-methyl-7-ethoxyquinolin-2(1H)-one.
Crystallization: The Art of Slow Growth
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[6] The key is slow crystal growth, which allows for the formation of a well-ordered lattice.[6]
Experimental Protocol: Slow Evaporation for Crystallization
-
Solvent Selection: Dissolve the purified 4-methyl-7-ethoxyquinolin-2(1H)-one in a minimal amount of a suitable solvent at room temperature. Good solvent choices are often moderately volatile, such as ethanol, ethyl acetate, or dichloromethane.
-
Slow Evaporation: Cover the vessel with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent over several days to weeks.[6]
-
Crystal Harvesting: Once suitable crystals have formed (ideally 0.1-0.3 mm in each dimension), they should be carefully harvested.[6]
Definitive Structure by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional structure of a molecule.[5][7] It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.[5]
The SC-XRD Workflow
The process of determining a crystal structure using SC-XRD follows a well-defined workflow, from data collection to structure solution and refinement.
Caption: A generalized workflow for determining a molecular structure using single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[7]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with monochromatic X-rays (typically Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).[3][5][7] The diffraction pattern is recorded as the crystal is rotated.
-
Data Reduction: The raw diffraction data is processed to yield a list of reflection intensities and their corresponding Miller indices (hkl).
-
Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. This initial model is then refined to best fit the experimental data.
Anticipated Crystallographic Data for 4-methyl-7-ethoxyquinolin-2(1H)-one
While the specific crystallographic data for the title compound is not publicly available, we can anticipate the key parameters based on analyses of similar quinolinone structures.[1][8]
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c, C2/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 5-20 Å | The dimensions of the unit cell. |
| α, β, γ (°) | α=γ=90°, β≈90-120° (for monoclinic) | The angles of the unit cell. |
| Volume (ų) | 1000-2000 ų | The volume of the unit cell. |
| Z | 2, 4, or 8 | The number of molecules per unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental data. |
Table 1: Anticipated crystallographic parameters for 4-methyl-7-ethoxyquinolin-2(1H)-one.
Comparative Analysis: A Multi-faceted Approach to Structural Elucidation
While SC-XRD provides the definitive structure, a comprehensive understanding is best achieved by comparing these results with data from other analytical techniques and with the structures of related compounds.
Comparison with Spectroscopic Techniques
Spectroscopic methods provide complementary information to SC-XRD.
| Technique | Information Provided | Comparison with SC-XRD |
| ¹H and ¹³C NMR | Provides information about the chemical environment of hydrogen and carbon atoms, confirming the molecular connectivity.[9][10] | Confirms the covalent structure determined by SC-XRD. NMR is performed in solution, while SC-XRD is in the solid state, so conformational differences may be observed. |
| FT-IR Spectroscopy | Identifies functional groups present in the molecule through their characteristic vibrational frequencies.[11][12] | The presence of key functional groups, such as the C=O of the quinolinone and the C-O of the ether, can be confirmed.[12] |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern of the molecule. | Confirms the molecular formula of the compound in the crystal structure. |
Table 2: Comparison of SC-XRD with common spectroscopic techniques.
Structural Comparison with 7-hydroxy-4-methylquinolin-2(1H)-one
A direct comparison with the closely related 7-hydroxy-4-methylquinolin-2(1H)-one, for which structural data is available, is highly instructive.[1] The primary difference is the substitution at the 7-position (ethoxy vs. hydroxy).
| Feature | 4-methyl-7-ethoxyquinolin-2(1H)-one (Anticipated) | 7-hydroxy-4-methylquinolin-2(1H)-one (Known)[1] |
| Intermolecular Interactions | Likely dominated by C-H···O and potential π-π stacking interactions. | Characterized by strong O-H···O hydrogen bonding, leading to distinct packing motifs. |
| Molecular Packing | The bulkier ethoxy group may lead to a less dense packing arrangement compared to the hydroxy analog. | The hydrogen bonding network significantly influences the crystal packing. |
| Conformation | The ethoxy group will have a specific orientation relative to the quinolinone ring. | The orientation of the hydroxyl group is critical for its hydrogen bonding interactions. |
This comparison highlights how a seemingly minor chemical modification can have a significant impact on the supramolecular assembly in the solid state, which in turn can influence physical properties such as solubility and melting point.
Powder X-ray Diffraction (PXRD) as an Alternative
When single crystals are not obtainable, powder X-ray diffraction (PXRD) can provide valuable structural information, albeit with lower resolution than SC-XRD.[11]
| Feature | Single-Crystal XRD (SC-XRD) | Powder XRD (PXRD) |
| Sample | Single crystal (0.1-0.3 mm) | Polycrystalline powder |
| Information | Precise 3D atomic coordinates, bond lengths, angles, and intermolecular interactions. | Unit cell parameters, crystal system, and phase purity. Can be used for structure solution in some cases (Rietveld refinement). |
| Resolution | Atomic resolution | Lower resolution due to peak overlap. |
Table 3: Comparison of Single-Crystal and Powder X-ray Diffraction.
Computational Chemistry: In Silico Complements to Experimental Data
Computational methods, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, are increasingly used to complement experimental crystallographic data.[3][13][14]
-
DFT Calculations: Can be used to optimize the molecular geometry and predict spectroscopic properties (NMR, IR), which can then be compared with experimental data for validation.[11][15]
-
Hirshfeld Surface Analysis: Provides a visual representation of intermolecular interactions within the crystal lattice, quantifying the contributions of different types of contacts (e.g., H-bonds, van der Waals forces).[3]
Caption: An integrated approach combining experimental and computational methods for comprehensive structural characterization.
Conclusion
The crystal structure analysis of 4-methyl-7-ethoxyquinolin-2(1H)-one, while not yet publicly detailed, can be confidently approached using the well-established methodologies outlined in this guide. By leveraging single-crystal X-ray diffraction as the primary tool and complementing it with spectroscopic and computational techniques, a comprehensive understanding of its solid-state structure can be achieved. Furthermore, comparative analysis with closely related compounds, such as its 7-hydroxy analog, provides crucial insights into how subtle molecular changes influence supramolecular architecture. This integrated approach is indispensable for advancing the rational design of new quinolinone-based therapeutics and materials.
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The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines. PubMed. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
